Product packaging for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one(Cat. No.:CAS No. 87553-89-7)

4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Numéro de catalogue: B1317157
Numéro CAS: 87553-89-7
Poids moléculaire: 220.07 g/mol
Clé InChI: PYKCTNSTIFWLTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-Dichlorobenzo[d]thiazol-2(3H)-one (CAS 87553-89-7) is a dichlorinated benzothiazolone derivative supplied as a high-purity solid for research and development . This compound belongs to a class of heterocycles recognized as versatile building blocks in chemical, agrochemical, and pharmaceutical research . The benzothiazolone core, sometimes referred to as a 2-OH benzothiazole, presents significant opportunities for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules . Researchers are exploring benzothiazole-based structures for a range of biological activities. While specific data for this isomer is limited, studies on closely related analogues have demonstrated promising pharmacological properties, including antimicrobial and anticancer effects . For instance, the 4,6-dichloro isomer has been investigated for its potential to induce apoptosis and cell cycle arrest in cancer cell lines, suggesting a mechanism of action that may be relevant across this chemical family . The presence of chlorine substituents and the benzothiazolone scaffold is a key feature in medicinal chemistry, as these elements can contribute to a compound's ability to form stable complexes with biological targets and enhance binding affinity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NOS B1317157 4,7-Dichlorobenzo[d]thiazol-2(3H)-one CAS No. 87553-89-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,7-dichloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKCTNSTIFWLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=O)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530851
Record name 4,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87553-89-7
Record name 4,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel compound 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

Benzothiazole and its derivatives are prominent scaffolds in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities[1]. The introduction of halogen substituents, such as chlorine, onto the benzothiazole ring can significantly modulate the compound's physicochemical properties and biological activity. This compound is a dichlorinated derivative of the benzothiazol-2(3H)-one core structure. While specific data for this compound is not extensively available in public literature, this guide provides a robust, proposed synthetic route and expected characterization profile based on established chemical principles and data from closely related analogues.

Proposed Synthesis

The synthesis of this compound can be achieved through a two-step process commencing with the synthesis of the key intermediate, 2-amino-3,6-dichlorobenzenethiol, from 2,5-dichloroaniline. This intermediate is then cyclized to yield the final product.

Synthesis of 2-amino-3,6-dichlorobenzenethiol (Intermediate 1)

The synthesis of the thiophenol intermediate is a critical step. A common method for introducing a thiol group ortho to an amino group in an aniline derivative is the Herz reaction, followed by hydrolysis.

Experimental Protocol:

  • Diazotization of 2,5-dichloroaniline: 2,5-dichloroaniline is dissolved in a suitable solvent such as a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper.

  • Formation of the Diazonium Salt: The resulting diazonium salt solution is then carefully added to a solution of potassium ethyl xanthate in water at a controlled temperature. This reaction forms a xanthate ester derivative.

  • Hydrolysis to the Thiophenol: The xanthate ester is subsequently hydrolyzed to the corresponding thiophenol by heating with a strong base, such as sodium hydroxide, followed by acidification to liberate the free thiophenol. The crude 2-amino-3,6-dichlorobenzenethiol is then purified by a suitable method, such as distillation under reduced pressure or column chromatography.

Synthesis of this compound (Final Product)

The cyclization of 2-amino-3,6-dichlorobenzenethiol to the target benzothiazolone can be accomplished by reaction with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI).

Experimental Protocol:

  • Reaction Setup: 2-amino-3,6-dichlorobenzenethiol is dissolved in an inert solvent like anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization: A solution of carbonyldiimidazole (CDI) in the same solvent is added dropwise to the solution of the thiophenol at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques and physical property measurements. The following table summarizes the expected characterization data based on the analysis of similar benzothiazolone structures.

Parameter Expected Value/Observation
Appearance White to off-white solid
Molecular Formula C₇H₃Cl₂NOS
Molecular Weight 220.08 g/mol
Melting Point Expected to be in the range of 150-250 °C
¹H NMR Aromatic protons expected in the region of δ 7.0-8.0 ppm. A broad singlet for the N-H proton is also expected.
¹³C NMR Aromatic carbons expected in the region of δ 110-150 ppm. A signal for the carbonyl carbon (C=O) is expected around δ 170 ppm.
IR (KBr, cm⁻¹) N-H stretching (around 3200-3400), C=O stretching (around 1680-1720), C=C aromatic stretching (around 1400-1600), C-Cl stretching (around 600-800).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 219 and 221 (due to chlorine isotopes).

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization A 2,5-Dichloroaniline B 2-amino-3,6-dichlorobenzenethiol (Intermediate 1) A->B  Herz Reaction & Hydrolysis   C This compound (Final Product) B->C  Carbonyldiimidazole (CDI)  

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, many benzothiazole derivatives are known to possess significant pharmacological properties. Dichlorinated aromatic compounds often exhibit enhanced lipophilicity, which can influence their ability to cross cellular membranes and interact with biological targets.

Benzothiazole-based compounds have been reported to act as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and microbial infections. For instance, some derivatives have been shown to inhibit kinases, topoisomerases, or interfere with microbial cell wall synthesis.

The following diagram illustrates a generalized potential mechanism of action for a benzothiazole derivative as an enzyme inhibitor.

Biological_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect Drug This compound Enzyme Target Enzyme (e.g., Kinase, Topoisomerase) Drug->Enzyme Inhibition Pathway Downstream Signaling Pathway Enzyme->Pathway Blocks Signal Effect Biological Response (e.g., Apoptosis, Growth Arrest) Pathway->Effect Leads to

Caption: Generalized mechanism of enzyme inhibition by a benzothiazole derivative.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established methodologies for the preparation of benzothiazole derivatives. The expected characterization data will aid researchers in confirming the identity and purity of the synthesized compound. The potential for biological activity, based on the broader class of benzothiazoles, suggests that this compound could be a valuable candidate for further investigation in drug discovery programs. This guide serves as a foundational resource to facilitate future research and development involving this and related heterocyclic compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichlorobenzo[d]thiazol-2(3H)-one is a halogenated heterocyclic compound belonging to the benzothiazole class. The benzothiazole scaffold is a prominent feature in a wide array of biologically active molecules, exhibiting a diverse range of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The substitution of chlorine atoms on the benzene ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for their determination. While specific biological data for this exact isomer is limited in publicly available literature, the broader context of the benzothiazole class suggests its potential as a scaffold in drug discovery and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug candidates.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₇H₃Cl₂NOS[1][2][3]
Molecular Weight 220.08 g/mol [1][2][3]
Appearance White solid[2][3]
Melting Point 255-257 °C
Boiling Point Data not available (likely decomposes)-
Density (Predicted) 1.637 ± 0.06 g/cm³[2][3]
pKa (Predicted) 8.56 ± 0.20[2][3]
Solubility Data not available (expected to be poorly soluble in water)-
LogP (Predicted) Data not available-
CAS Number 87553-89-7[1][2][3]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are general protocols applicable to compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

General Protocol (Capillary Method):

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the melting point is approached.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.[4][5]

Melting_Point_Determination cluster_sample_prep Sample Preparation cluster_apparatus Melting Point Apparatus cluster_measurement Measurement powder Powdered Sample capillary Capillary Tube pack Pack Sample apparatus Heating Block & Thermometer pack->apparatus Insert Sample heat Heat Slowly observe Observe Melting heat->observe record Record T_onset and T_complete observe->record

Solubility Determination

Solubility is a key parameter influencing a drug's absorption and bioavailability. For poorly soluble compounds, specific methods are required.

General Protocol (Shake-Flask Method for Poorly Soluble Compounds):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.

  • The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[6]

  • After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • The concentration of the compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

Solubility_Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis excess Excess Solid mix Mix in Sealed Flask excess->mix solvent Known Volume of Solvent solvent->mix agitate Agitate at Constant Temperature mix->agitate Equilibrate (24-72h) separate Separate Solid (Filter/Centrifuge) analyze Analyze Supernatant (UV-Vis/HPLC) separate->analyze

Biological Context and Potential Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have shown a broad spectrum of activities, suggesting potential interactions with various biological targets and signaling pathways.

General Biological Activities of Benzothiazoles:

  • Anticancer: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Some derivatives have been shown to inhibit kinases such as EGFR and c-Met, or interfere with the PI3K/Akt/mTOR pathway.[7]

  • Antimicrobial: The benzothiazole nucleus is present in several antimicrobial agents. These compounds can act by inhibiting essential enzymes in bacteria or fungi, such as DNA gyrase or dihydropteroate synthase.[8]

  • Anticonvulsant: Certain benzothiazole derivatives have demonstrated anticonvulsant properties in animal models, suggesting potential interactions with ion channels or neurotransmitter systems in the central nervous system.[9][10]

  • Anti-inflammatory: Some benzothiazoles have been investigated for their anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Given the diverse activities of related compounds, it is plausible that this compound could be a starting point for the development of novel therapeutic agents. Further biological screening is necessary to elucidate its specific activities and mechanisms of action.

Benzothiazole_Biological_Activities cluster_activities Potential Biological Activities cluster_pathways Potential Signaling Pathways/Targets benzothiazole Benzothiazole Scaffold anticancer Anticancer benzothiazole->anticancer antimicrobial Antimicrobial benzothiazole->antimicrobial anticonvulsant Anticonvulsant benzothiazole->anticonvulsant antiinflammatory Anti-inflammatory benzothiazole->antiinflammatory kinase Kinase Inhibition (e.g., EGFR, c-Met) anticancer->kinase pi3k PI3K/Akt/mTOR Pathway anticancer->pi3k gyrase DNA Gyrase Inhibition antimicrobial->gyrase cox COX Inhibition antiinflammatory->cox

Conclusion

This compound is a compound with defined physicochemical properties that place it within the chemical space of interest for drug discovery. While its specific biological profile remains to be fully elucidated, its structural similarity to other biologically active benzothiazoles suggests it may possess interesting pharmacological activities. This technical guide provides a foundational understanding of its properties and the experimental approaches to their measurement, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further investigation into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.

References

"4,7-Dichlorobenzo[d]thiazol-2(3H)-one molecular structure"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Abstract

This document provides a comprehensive technical overview of this compound, a chlorinated heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This guide details the molecule's structural identifiers, physicochemical properties, and standard protocols for its synthesis and characterization. While specific experimental data for this compound is limited in publicly accessible literature, this paper compiles predicted data and methodologies based on established chemical principles and analysis of analogous structures.

Molecular Structure and Identifiers

This compound belongs to the benzothiazolone class of compounds. Its core structure consists of a benzene ring fused to a thiazolone ring, with two chlorine atoms substituted at positions 4 and 7 of the bicyclic system.

Caption: 2D representation of this compound.

Quantitative data including molecular identifiers are summarized in the table below.

Identifier Value Source
CAS Number 87553-89-7[1][2][3]
Molecular Formula C₇H₃Cl₂NOS[1][2][3]
Molecular Weight 220.08 g/mol [1][2][3]
Synonyms 4,7-dichloro-3H-1,3-benzothiazol-2-one, 2(3H)-Benzothiazolone, 4,7-dichloro-[1][2]

Physicochemical Properties

The predicted physicochemical properties of this compound are crucial for understanding its behavior in various systems, including its solubility, stability, and potential for biological interactions.

Property Value Source
Appearance White solid[2]
Density (Predicted) 1.637 ± 0.06 g/cm³[1][2][3]
pKa (Predicted) 8.56 ± 0.20[1]
Storage Temperature 2-8°C[1][2][3]

Experimental Protocols

Synthesis Workflow

The synthesis of benzothiazole derivatives often involves the cyclization of precursor molecules containing aniline and thiol functionalities. A plausible synthetic route for this compound would start from a dichlorinated 2-aminothiophenol derivative, followed by cyclization using a phosgene equivalent to form the thiazolone ring.

synthesis_workflow start Starting Material: 2-Amino-3,6-dichlorobenzenethiol reaction Cyclization Reaction (In an inert solvent like Toluene) start->reaction reagent Reagent: Triphosgene or similar phosgene equivalent reagent->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of the target compound.

Methodology:

  • Reaction Setup: To a solution of the 2-aminothiophenol precursor in an appropriate inert solvent (e.g., toluene or THF), a phosgene equivalent such as triphosgene is added portion-wise at a controlled temperature, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is carefully quenched with water or a mild basic solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

analytical_workflow cluster_main Analytical Characterization sample Purified Sample ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir elemental Elemental Analysis sample->elemental ms_data Molecular Weight Confirmation ms->ms_data nmr_data Proton and Carbon Environment Mapping nmr->nmr_data ir_data Functional Group Identification (C=O, N-H) ir->ir_data elemental_data Purity and Empirical Formula elemental->elemental_data

Caption: Logical workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the proton attached to the nitrogen atom. The chemical shifts and coupling patterns would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons bearing chlorine atoms, and other carbons in the aromatic system.

Mass Spectrometry (MS):

  • Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (220.08 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include:

    • N-H stretching vibration (around 3200-3400 cm⁻¹).

    • C=O (carbonyl) stretching vibration of the lactam (around 1680-1720 cm⁻¹).

    • C=C aromatic stretching vibrations (around 1450-1600 cm⁻¹).

    • C-Cl stretching vibrations (in the fingerprint region, typically below 800 cm⁻¹).

Potential Applications and Signaling Pathways

Benzothiazole and benzothiazolone scaffolds are present in a wide range of biologically active compounds and functional materials. Derivatives are known to exhibit activities including antimicrobial, anticancer, and antifungal properties.[4][5] For instance, certain benzothiazole derivatives have been investigated as antitumor agents and PET imaging agents.[4] However, at the time of this writing, no specific biological activities or associated signaling pathways have been reported in the literature for this compound. Further research is required to elucidate its pharmacological profile and potential mechanisms of action.

References

Spectroscopic Analysis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on the analysis of structurally related benzothiazole derivatives. It also details the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide serves as a foundational resource for researchers involved in the synthesis, identification, and quality control of this and similar heterocyclic compounds.

Introduction

This compound is a halogenated benzothiazole derivative. The benzothiazole core is a prominent scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, ensuring their purity and structural integrity. This guide focuses on the three primary spectroscopic techniques used for this purpose: NMR, IR, and Mass Spectrometry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11-12Singlet (broad)1HN-H
~7.0-7.5Doublet1HC5-H or C6-H
~7.0-7.5Doublet1HC6-H or C5-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O
~140-150C-N
~120-135C-Cl
~115-130Aromatic C-H
~110-125Aromatic C-S
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3200-3000Medium, BroadN-H Stretch
~1700-1650StrongC=O Stretch (Amide)
~1600-1450Medium-StrongC=C Stretch (Aromatic)
~1300-1200MediumC-N Stretch
~800-700StrongC-Cl Stretch
~750-650MediumC-S Stretch
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. For this compound (C₇H₃Cl₂NOS), the expected molecular weight is approximately 220.08 g/mol [1].

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
~220[M]⁺Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
~222[M+2]⁺Isotopic peak for ³⁷Cl.
~224[M+4]⁺Isotopic peak for two ³⁷Cl atoms.
Fragments[M-CO]⁺, [M-Cl]⁺, etc.Fragmentation pattern would provide further structural information.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of benzothiazole derivatives.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: Carbon NMR spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: For solid samples, the compound can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Instrumentation: A mass spectrometer, such as one utilizing electron ionization (EI) or electrospray ionization (ESI), is employed.

  • Sample Preparation: The sample is introduced into the mass spectrometer, either directly as a solid or liquid, or after separation by a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition: The instrument is operated in a mode that provides the mass-to-charge ratio (m/z) of the parent ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4,7-Dichlorobenzo [d]thiazol-2(3H)-one Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow of Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its definitive identification and quality assessment. While direct experimental data is currently scarce in the public literature, this guide provides a robust predictive framework for its NMR, IR, and mass spectral properties based on the analysis of structurally similar compounds. The outlined experimental protocols offer a standardized approach for researchers to obtain reliable spectroscopic data. This information is critical for advancing research and development in fields where benzothiazole derivatives play a significant role.

References

Solubility Profile of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility information based on related benzothiazole derivatives, detailed experimental protocols for determining solubility, and a logical framework for approaching solvent selection.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, understanding its solubility in various solvents is paramount for its application in medicinal chemistry and materials science.

Predicted and Qualitative Solubility Profile

General Observations for Benzothiazole Derivatives:

  • Aqueous Solubility: Benzothiazole and its derivatives generally exhibit low solubility in water.[1] This is attributed to the predominantly non-polar aromatic structure.

  • Organic Solvent Solubility: Compounds of this class are typically soluble in common organic solvents.[1] Studies on similar benzothiazole derivatives have indicated good solubility in solvents such as tetrahydrofuran (THF) and chloroform.

Based on these general trends, it is anticipated that this compound will exhibit poor solubility in aqueous solutions and good solubility in a range of organic solvents. The presence of two chlorine atoms on the benzene ring is likely to further decrease its aqueous solubility due to an increase in lipophilicity.

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar N-H and C=O bonds may allow for some interaction, but the overall molecule is largely non-polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic compounds.
Non-Polar Toluene, Hexane, DichloromethaneModerate to HighThe aromatic and chlorinated structure suggests favorable interactions with non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is essential. The following describes a common and reliable method for determining the equilibrium solubility of a sparingly soluble compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, etc.)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the standard solutions and the filtered sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Example of Quantitative Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of Analysis

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and logical processes involved in solubility assessment.

G Experimental Workflow for Solubility Determination A Weigh excess this compound B Add to known volume of solvent A->B C Equilibrate with shaking at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Analyze by HPLC E->F G Quantify against standard curve F->G H Determine Solubility G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

G Logical Framework for Solvent Selection A Compound Structure (this compound) B Aromatic & Heterocyclic A->B C Polar Groups (N-H, C=O) A->C D Non-polar Groups (Benzene, Dichloro-) A->D E Anticipated Poor Aqueous Solubility B->E F Anticipated Good Organic Solubility B->F C->F D->E D->F G Polar Aprotic Solvents (DMSO, DMF) F->G H Non-Polar Solvents (DCM, Toluene) F->H

Caption: Decision tree for selecting appropriate solvents for solubility testing.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a systematic approach based on the known properties of related benzothiazole derivatives and standardized experimental protocols can provide the necessary information for its successful application in research and development. The methodologies and frameworks presented in this guide offer a robust starting point for any researcher investigating the solubility of this and similar compounds.

References

The Pharmacological Potential of Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological properties of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways.

Anticancer Activity

Benzothiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[3][4][5]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various benzothiazole derivatives is summarized in Table 1, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 12 HT29 (Colon)0.015[2]
Derivative 55 HT-29 (Colon)0.024[6]
H460 (Lung)0.29[6]
A549 (Lung)0.84[6]
MDA-MB-231 (Breast)0.88[6]
Derivative 56 Average (60 cell lines)0.38[6]
Derivative 41 Various1.1 - 8.8[2]
Derivative 42 Various1.1 - 8.8[2]
Derivative 61 A549 (Lung)10.67 ± 2.02 µg/mL[2]
Derivative 62 A549 (Lung)9.0 ± 1.0 µg/mL[2]
Derivative 57 Pancreatic27 ± 0.24[6]
Derivative 58 Pancreatic35 ± 0.51[6]
Compound A HepG2 (Liver)56.98 (24h), 38.54 (48h)[7]
Compound B HepG2 (Liver)59.17 (24h), 29.63 (48h)[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Benzothiazole derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the benzothiazole derivative in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Benzothiazole derivatives can exert their anticancer effects through various signaling pathways. One notable pathway is the inhibition of the NF-κB/COX-2/iNOS cascade, which is crucial in inflammation-driven cancers.[7] Another important mechanism involves the simultaneous inhibition of the AKT and ERK signaling pathways, which are key regulators of cancer cell proliferation and survival.[8][9]

anticancer_pathway BZD Benzothiazole Derivative NFkB NF-κB BZD->NFkB Inhibition Apoptosis Apoptosis BZD->Apoptosis COX2 COX-2 NFkB->COX2 Activation iNOS iNOS NFkB->iNOS Activation Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Proliferation Cell Proliferation Inflammation->Proliferation

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

akt_erk_pathway BZD Benzothiazole Derivative AKT AKT BZD->AKT Inhibition ERK ERK BZD->ERK Inhibition Proliferation Cell Proliferation AKT->Proliferation Promotion Survival Cell Survival AKT->Survival Promotion ERK->Proliferation Promotion Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Survival->Apoptosis Inhibition

Caption: Dual inhibition of AKT and ERK pathways by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Their mechanism of action often involves the inhibition of essential microbial enzymes.[12][13]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. Table 2 summarizes the MIC values of selected benzothiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 41c E. coli3.1[12]
P. aeruginosa6.2[12]
B. cereus12.5[12]
S. aureus12.5[12]
Compound 66c P. aeruginosa3.1 - 6.2[12]
S. aureus3.1 - 6.2[12]
E. coli3.1 - 6.2[12]
Compound 72b S. aureus6.25[12]
E. coli6.25[12]
Compound 72c S. aureus6.25[12]
E. coli6.25[12]
Compound 46a E. coli15.62[12]
P. aeruginosa15.62[12]
Compound 46b E. coli15.62[12]
P. aeruginosa15.62[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17]

Materials:

  • Benzothiazole derivative stock solution

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare two-fold serial dilutions of the benzothiazole derivative in the broth medium directly in the 96-well plate.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial activity of benzothiazole derivatives is depicted below.

antimicrobial_workflow start Start prep_comp Prepare Benzothiazole Derivative Stock start->prep_comp prep_inoc Prepare Standardized Microbial Inoculum start->prep_inoc serial_dil Perform Serial Dilutions in Microplate prep_comp->serial_dil inoculate Inoculate Microplate prep_inoc->inoculate serial_dil->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anticonvulsant Activity

Several benzothiazole derivatives have shown promise as anticonvulsant agents, with efficacy demonstrated in preclinical models of epilepsy.[18][19][20]

Quantitative Anticonvulsant Data

The anticonvulsant activity is often quantified by the median effective dose (ED50) in animal models. Table 3 presents the ED50 values for selected benzothiazole derivatives in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.

Compound IDTest ModelED50 (mg/kg)Reference
Compound 5i MES50.8[18]
scPTZ76.0[18]
Compound 5j MES54.8[18]
scPTZ52.8[18]
Compound 4g MES23.7[21]
scPTZ18.9[21]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Benzothiazole derivative

  • Experimental animals (e.g., mice or rats)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the benzothiazole derivative to the animals (e.g., intraperitoneally).

  • After a predetermined time, deliver a short electrical stimulus through corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a positive result.

  • Determine the ED50 value using a dose-response study.

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators.[22][23]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema test. The percentage of edema inhibition is a common metric.

CompoundDoseEdema Inhibition (%)Reference
Ellagic Acid 10 mg/kgDose-dependent reduction[23]
Indomethacin 5 mg/kgSignificant inhibition[23]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[1][24][25][26]

Materials:

  • Benzothiazole derivative

  • Carrageenan solution (1% in saline)

  • Experimental animals (e.g., rats)

  • Plethysmometer

Procedure:

  • Administer the benzothiazole derivative to the animals (e.g., orally or intraperitoneally).

  • After a specific time, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Calculate the percentage of inhibition of edema compared to a control group.

Antidiabetic Activity

Certain benzothiazole derivatives have shown potential as antidiabetic agents by targeting enzymes involved in carbohydrate metabolism or by acting on key receptors.[22][27]

Quantitative Antidiabetic Data

In vitro α-amylase inhibition assays and in vivo studies using streptozotocin-induced diabetic models are commonly employed to evaluate antidiabetic activity.

CompoundAssayResultReference
Various α-Amylase InhibitionVaries[28][29][30][31]
Various STZ-induced diabetic ratsReduction in blood glucose[32][33][34][35][36]
Experimental Protocol: α-Amylase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into sugars.[28][29][30][31]

Materials:

  • Benzothiazole derivative

  • α-Amylase solution

  • Starch solution (1%)

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Pre-incubate the benzothiazole derivative with the α-amylase solution.

  • Add the starch solution to initiate the enzymatic reaction.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction by adding DNS reagent.

  • Boil the mixture to develop the color.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of α-amylase inhibition.

Neuroprotective Activity

Benzothiazole derivatives are being investigated for their potential to protect neurons from damage in various neurodegenerative disease models.[37][38]

Quantitative Neuroprotective Data

Cell viability assays are commonly used to assess the neuroprotective effects of compounds against toxins or oxidative stress.

CompoundCell LineAssayResultReference
Various PC12MTTIncreased viability[39]
Various U87 MGCell ViabilityEnhanced viability[37]
Experimental Protocol: MTT Assay for Neuroprotection

This assay is adapted to measure the ability of a compound to protect neuronal cells from a toxic insult.

Materials:

  • Benzothiazole derivative

  • Neuronal cell line (e.g., PC12, SH-SY5Y)

  • Neurotoxin (e.g., H2O2, 6-OHDA)

  • MTT solution

  • Solubilization solution

Procedure:

  • Seed neuronal cells in a 96-well plate.

  • Pre-treat the cells with the benzothiazole derivative for a specific duration.

  • Expose the cells to the neurotoxin to induce cell death.

  • Perform the MTT assay as described in the anticancer section to assess cell viability.

  • An increase in cell viability in the presence of the benzothiazole derivative indicates a neuroprotective effect.

This technical guide provides a foundational understanding of the diverse biological activities of benzothiazole derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the benzothiazole scaffold continues to inspire the design and synthesis of new molecules with enhanced therapeutic potential.

References

In Silico Prediction of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a predictive in silico approach to characterizing the bioactivity of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who are interested in computational methods for early-stage assessment of novel chemical entities.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, is a member of this versatile class of compounds. This guide outlines a systematic in silico workflow to predict its potential biological targets, assess its drug-likeness, and elucidate its potential mechanisms of action.

Predictive Bioactivity Workflow

An integrated computational workflow is proposed to predict the bioactivity of this compound. This multi-step process, illustrated below, combines ligand-based and structure-based methods to generate a comprehensive profile of the compound's potential pharmacological properties.

In Silico Bioactivity Prediction Workflow

Potential Biological Targets

Based on the established activities of structurally related benzothiazole derivatives, several potential biological targets for this compound can be hypothesized. These include key enzymes in microbial and cancer pathways.

Antimicrobial Targets

Benzothiazoles have been shown to possess antibacterial properties by targeting essential bacterial enzymes.[4] Potential targets for this compound in this context include:

  • DNA Gyrase: A type II topoisomerase that is crucial for bacterial DNA replication.[5]

  • Dihydroorotase: An enzyme involved in pyrimidine biosynthesis.[4]

Anticancer Targets

The anticancer activity of benzothiazole derivatives has been attributed to their ability to inhibit various kinases and other proteins involved in cancer cell proliferation and survival.[6][7]

  • Protein Tyrosine Kinases (PTKs): These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] The benzothiazole scaffold can act as an ATP-competitive inhibitor of PTKs.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.[8][9][10]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6]

Detailed Methodologies

This section outlines the detailed protocols for the key in silico experiments proposed in the predictive workflow.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to its potential biological targets.

Protocol:

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular mechanics force field (e.g., MMFF94). Gasteiger charges are computed, and rotatable bonds are defined.

  • Protein Preparation: The crystal structures of the target proteins (e.g., DNA gyrase, VEGFR-2) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned.

  • Grid Generation: A grid box is defined around the active site of each target protein, encompassing all residues known to be involved in ligand binding.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The Lamarckian genetic algorithm is typically employed for conformational searching.

  • Analysis of Results: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

Objective: To evaluate the drug-likeness of this compound by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Protocol:

  • Input: The SMILES string or 2D structure of the compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

  • Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

    • Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.[6]

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hepatotoxicity.

  • Rule-of-Five Analysis: The compound's properties are evaluated against Lipinski's rule of five to assess its potential for oral bioavailability.

Molecular Dynamics Simulation

Objective: To assess the stability of the predicted ligand-protein complexes and to refine the binding mode obtained from molecular docking.

Protocol:

  • System Setup: The docked complex is placed in a periodic box of water molecules. Ions are added to neutralize the system.

  • Minimization: The energy of the system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns).

  • Trajectory Analysis: The trajectory of the simulation is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of intermolecular interactions over time.

Predicted Bioactivity Data

The following tables present hypothetical data that would be generated from the in silico workflow for this compound.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
S. aureus DNA Gyrase2XCT-8.5Asp81, Gly85, Ile86
VEGFR-24ASD-9.2Cys919, Asp1046, Glu885
CDK65L2T-7.9Val23, Ala33, Lys43

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight234.09 g/mol < 500 g/mol
LogP2.85< 5
H-bond Donors1< 5
H-bond Acceptors2< 10
Lipinski's Rule of Five0 Violations0 Violations
Human Intestinal AbsorptionHighHigh
BBB PermeabilityLowLow (for peripheral targets)
CYP2D6 InhibitionNon-inhibitorNon-inhibitor
AMES ToxicityNon-toxicNon-toxic

Potential Signaling Pathway Modulation

Based on the predicted high affinity for VEGFR-2, this compound could potentially act as an inhibitor of the VEGF signaling pathway, which is crucial for angiogenesis.

Hypothesized Inhibition of the VEGF Signaling Pathway

Inhibition of VEGFR-2 by this compound would block the downstream activation of signaling cascades such as the PLCγ-PKC-Raf-MEK-ERK pathway. This would ultimately lead to a reduction in gene expression related to cell proliferation, migration, and survival, thus exerting an anti-angiogenic and anticancer effect.

Conclusion and Future Perspectives

This in-depth technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. The computational analyses suggest that this compound is a promising candidate for further investigation, with potential dual antimicrobial and anticancer activities. The predicted high binding affinity for key targets such as S. aureus DNA gyrase and human VEGFR-2, coupled with a favorable ADMET profile, warrants experimental validation.

Future work should focus on the chemical synthesis of this compound and subsequent in vitro and in vivo testing to confirm the computationally predicted bioactivities. Enzyme inhibition assays, cell-based proliferation assays, and animal models of infection and cancer will be crucial in validating the hypotheses presented in this guide and advancing this compound as a potential therapeutic lead.

References

"literature review of dichlorobenzothiazole compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Dichlorobenzothiazole Compounds: Synthesis, Properties, and Biological Applications

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal and pharmaceutical chemistry due to its presence in numerous biologically active compounds.[2][3] The incorporation of chlorine atoms onto the benzothiazole core to form dichlorobenzothiazole derivatives can significantly modulate the compound's physicochemical properties and enhance its pharmacological activities.[4] These derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a fertile ground for drug discovery and development.[1][5]

This technical guide provides a comprehensive literature review of dichlorobenzothiazole compounds, focusing on their synthesis, key biological activities, and mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Synthesis of Dichlorobenzothiazole Compounds

The synthesis of dichlorobenzothiazole derivatives can be achieved through several strategic routes, primarily involving the construction of the benzothiazole core followed by or preceded by chlorination.

Key Synthetic Methodologies
  • From Dichloroanilines: A common and efficient method involves the reaction of a dichloroaniline with a thiocyanate source. For instance, 2-amino-5,6-dichlorobenzothiazole is synthesized by reacting 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide, often in an acidic ionic liquid which acts as a green solvent and catalyst.[6][7]

  • Chlorination of Benzothiazole Precursors: Direct chlorination of a pre-formed benzothiazole ring is another widely adopted strategy. For example, 2,7-dichlorobenzothiazole can be synthesized with a high yield (94%) by reacting 2-mercapto-7-chlorobenzothiazole with sulfuryl chloride (SO₂Cl₂) in acetonitrile.[6]

  • Condensation Reactions: New derivatives can be formed by condensing a dichlorobenzothiazole core containing a reactive group (like an amino or hydrazino group) with other molecules. The synthesis of various hydrazones is achieved by refluxing 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole with different aromatic aldehydes in ethanol.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5,6-dichlorobenzothiazole via Ionic Liquid-Mediated Reaction [6][7]

  • Reactants: 3,4-dichloroaniline, ammonium thiocyanate, N-bromosuccinimide (NBS), and an acidic ionic liquid (e.g., [HSO₄⁻][R]).

  • Procedure:

    • To the acidic ionic liquid, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide.

    • Heat the reaction mixture to a temperature between 80°C and 110°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction liquid into crushed ice to precipitate the product.

    • Extract the product using a suitable organic solvent, such as toluene.

    • Wash the organic layer with distilled water, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-amino-5,6-dichlorobenzothiazole product.

    • Purify the product by recrystallization from a solvent like ethanol.

Protocol 2: Synthesis of (Benzaldehyde-5,6-dichlorobenzothiazol-2-yl)amidomethyl Hydrazones [8]

  • Reactants: 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Compound I), aromatic aldehydes (e.g., benzaldehyde).

  • Procedure:

    • Dissolve Compound I (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in absolute alcohol (30 ml) in a round-bottom flask.

    • Reflux the mixture on a water bath for 8 hours.

    • After reflux, cool the contents of the flask.

    • The product that precipitates out is isolated by filtration.

    • Recrystallize the isolated solid from ethanol to yield the pure hydrazone derivative.

Biological Activities and Quantitative Data

Dichlorobenzothiazole compounds have been extensively evaluated for a range of biological activities. The quantitative data from these studies are summarized below.

Anticancer Activity

Dichlorobenzothiazole derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. The presence of chlorine atoms is often associated with enhanced potency.[4]

Compound IDDerivative ClassTarget Cell Line(s)Activity (GI₅₀ / IC₅₀)Mechanism of ActionReference
51 Dichlorophenyl-chlorobenzothiazoleNon-small cell lung cancer (HOP-92)GI₅₀ = 71.8 nMNot specified[4]
B7 5,7-Dichlorobenzothiazole derivativeNon-small cell lung cancer (A549)IC₅₀ = 2.1 µMAKT/ERK inhibition, apoptosis[6]
4i 5,7-Dichlorobenzothiazole derivativeNon-small cell lung cancer (HOP-92)IC₅₀ = 3.8 µMTubulin polymerization arrest[6]
Trichloro-substituted Benzothiazole-triazole hybridTriple-negative breast cancerIC₅₀ = 30.49 µMCell cycle arrest (G2/M), Apoptosis (Bcl-2 inhibition)[9]
XC-591 Benzothiazole-2-thiol derivativeMurine mammary tumor (4T1)More sensitive than other tested linesRhoGDI inhibition, Caspase-3 activation[10]

One of the proposed mechanisms for anticancer activity involves the induction of apoptosis. Certain derivatives can inhibit key survival signaling pathways like AKT/ERK and interact with proteins crucial for cell division, such as tubulin.

anticancer_pathway cluster_cell Cancer Cell DCBT Dichlorobenzothiazole Derivative (e.g., B7) AKT_ERK AKT / ERK Signaling DCBT->AKT_ERK inhibits Tubulin Tubulin DCBT->Tubulin inhibits polymerization Bcl2 Bcl-2 (Anti-apoptotic) DCBT->Bcl2 inhibits Proliferation Cell Proliferation & Survival AKT_ERK->Proliferation promotes Microtubules Microtubule Formation Tubulin->Microtubules forms Caspases Caspases (Executioner) Bcl2->Caspases inhibits Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis induces Microtubules->Proliferation required for

Fig 1. Simplified signaling pathways affected by dichlorobenzothiazole anticancer compounds.
Antimicrobial Activity

Derivatives of dichlorobenzothiazole have been reported to possess broad-spectrum antimicrobial activity, showing efficacy against both bacteria and fungi.

Compound ClassTarget Organism(s)Activity (MIC)Reference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesS. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger12.5 - 100 µg/mL[11]
6-chlorobenzothiazole-based thiazolidinone (Compound 18)P. aeruginosa (resistant and non-resistant)MIC = 0.10–0.25 mg/mL[12]
Sulfonamide analogues of benzothiazole (Compound 66c)P. aeruginosa, S. aureus, E. coli3.1 - 6.2 µg/mL[13]
Benzamide-linked benzothiazole conjugatesS. aureus, S. mutans, P. aeruginosaLow MIC values reported[14]

Protocol 3: Antimicrobial Susceptibility Testing (Serial Plate Dilution Method) [11]

  • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of the test dichlorobenzothiazole compound in a suitable solvent like DMSO.

    • Prepare a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes.

    • Inoculate each tube with a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

    • Include a positive control tube (medium + inoculum, no compound) and a negative control tube (medium only).

    • Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

    • Observe the tubes for turbidity. The MIC is the lowest concentration of the compound in a tube that shows no visible growth.

experimental_workflow start Start: Prepare Stock Solution of Dichlorobenzothiazole in DMSO dilution Perform Serial Two-Fold Dilutions in Liquid Growth Medium start->dilution inoculation Inoculate Dilutions with Standardized Microorganism Suspension dilution->inoculation controls Prepare Positive (Inoculum only) & Negative (Medium only) Controls inoculation->controls in parallel incubation Incubate all Samples (e.g., 37°C for 24h) inoculation->incubation controls->incubation observation Observe for Turbidity (Visible Growth) incubation->observation end Determine MIC: Lowest Concentration with No Growth observation->end

Fig 2. Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Neuroprotective Activity

The benzothiazole scaffold is a key component of Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), highlighting its neuroprotective potential.[15][16] Derivatives are being investigated for other neurodegenerative conditions like Alzheimer's disease.

The mechanism of action is often multi-targeted. For example, some derivatives can act as antagonists for the Histamine H₃ receptor (H₃R) while also inhibiting acetylcholinesterase (AChE). H₃R antagonism can increase the release of neurotransmitters like acetylcholine, while AChE inhibition prevents the breakdown of acetylcholine, both of which are beneficial in cognitive disorders.[16] Chlormethiazole, another thiazole derivative, is known to potentiate the activity of the inhibitory neurotransmitter GABA.[17] This suggests that dichlorobenzothiazole compounds could be explored for similar GABAergic activity.

Physicochemical Properties

The properties of dichlorobenzothiazole compounds are heavily influenced by the position of the chlorine atoms and other substituents.

PropertyDescriptionReference
Molecular Formula For the parent 5,7-dichlorobenzothiazole: C₇H₃Cl₂NS.[6]
Molar Mass For C₇H₃Cl₂NS: 204.08 g/mol .[6]
Boiling Point Predicted to exceed 360°C for 5,7-dichloro derivatives.[6]
Solubility Generally soluble in polar aprotic solvents like DMSO and DMF; limited solubility in nonpolar solvents like hexane.[6]
Acidity (pKa) The electron-withdrawing nature of the chlorine atoms lowers the pKa of the thiazole nitrogen (predicted at -1.99 for 2-bromo-5,7-dichlorobenzothiazole), which enhances its reactivity towards electrophilic substitution.[6]

Conclusion and Future Directions

Dichlorobenzothiazole compounds represent a versatile and highly promising scaffold in drug discovery. The existing literature robustly supports their potential as anticancer and antimicrobial agents, with emerging evidence pointing towards applications in neurodegenerative diseases. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their pharmacological profiles.

Future research should focus on:

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to guide rational drug design.

  • Structure-Activity Relationship (SAR): Systematically exploring the impact of the position and number of chlorine atoms, as well as other substituents, to optimize efficacy and selectivity.[18]

  • Pharmacokinetics and Safety: Moving beyond in vitro studies to evaluate the in vivo efficacy, metabolic stability, and toxicity profiles of lead compounds.

  • Green Chemistry: Developing more sustainable and environmentally friendly synthetic routes, such as the expanded use of ionic liquids and solvent-free conditions.[6]

By leveraging the existing knowledge base and focusing on these key areas, the scientific community can unlock the full therapeutic potential of dichlorobenzothiazole derivatives for a new generation of medicines.

References

An In-depth Technical Guide to 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dichlorobenzo[d]thiazol-2(3H)-one is a halogenated heterocyclic compound belonging to the benzothiazole class. While the broader benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, specific information regarding the discovery, detailed synthesis, and biological activity of the 4,7-dichloro substituted variant is notably scarce in publicly available scientific literature. This guide provides a summary of the available chemical data for this compound and outlines general synthetic strategies for related benzothiazolones, highlighting the current knowledge gaps and potential areas for future research.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. The structural versatility of the benzothiazole nucleus has led to its incorporation into a wide array of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine, onto the benzene ring can significantly modulate the physicochemical and biological properties of these molecules. This guide focuses specifically on this compound, a derivative with a specific dichlorination pattern. Despite its well-defined structure, a comprehensive historical account of its discovery and a detailed exploration of its synthetic routes and biological functions are not readily found in peer-reviewed journals or patent literature.

Chemical and Physical Properties

Limited information is available regarding the specific properties of this compound. The data that has been compiled from chemical databases is summarized below. It is important to note that some of these values are predicted through computational models and have not been experimentally verified.

PropertyValueSource
CAS Number 87553-89-7Chemical Databases
Molecular Formula C₇H₃Cl₂NOSChemical Databases
Molecular Weight 220.08 g/mol Chemical Databases
Predicted Density 1.637 ± 0.06 g/cm³Computational Prediction
Predicted pKa 8.56 ± 0.20Computational Prediction

Putative Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, its structure suggests plausible synthetic pathways based on established methods for the preparation of benzothiazol-2(3H)-ones. A likely synthetic route would involve the cyclization of a correspondingly substituted aminothiophenol with a carbonylating agent.

A hypothetical retrosynthetic analysis suggests that 2-amino-3,6-dichlorobenzenethiol would be a key intermediate. The general synthetic workflow can be visualized as follows:

G A 2-Amino-3,6-dichlorobenzenethiol C This compound A->C Cyclization B Phosgene or Phosgene Equivalent (e.g., triphosgene, carbonyldiimidazole) B->C Carbonylation

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol for the Synthesis of Benzothiazol-2(3H)-ones from Aminothiophenols

The following is a generalized protocol and has not been specifically validated for this compound due to a lack of published procedures.

Materials:

  • Substituted 2-aminothiophenol (in this hypothetical case, 2-amino-3,6-dichlorobenzenethiol)

  • Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-aminothiophenol and a base in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the carbonylating agent in the same anhydrous solvent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired benzothiazol-2(3H)-one.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. While the broader class of benzothiazoles has been extensively studied, the specific effects of the 4,7-dichloro substitution pattern remain uncharacterized.

To illustrate a generic signaling pathway that is often investigated for novel small molecules in drug discovery, a hypothetical workflow for assessing a compound's effect on a generic kinase signaling pathway is presented below. It is crucial to understand that this is a generalized representation and does not reflect any known activity of this compound.

G cluster_0 Cellular Environment Compound This compound (Test Compound) Receptor Receptor Tyrosine Kinase Compound->Receptor Inhibition? Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

Methodological & Application

Application Notes and Protocols: Synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one derivatives in the field of drug discovery. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a dichloro-substitution pattern on the benzo ring can significantly influence the physicochemical properties and biological activity of these compounds, making the 4,7-dichloro derivatives an interesting class of molecules for further investigation.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved in a two-step process starting from the corresponding aniline. The first step involves the formation of the 2-aminobenzothiazole ring, followed by the conversion of the 2-amino group to a 2-keto group.

Step 1: Synthesis of 2-Amino-4,7-dichlorobenzothiazole

The synthesis of 2-Amino-4,7-dichlorobenzothiazole has been reported with a yield of 61%.[3] The classical method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine in acetic acid.[3]

Experimental Protocol:

  • To a stirred solution of 2,5-dichloroaniline (1 eq.) in glacial acetic acid, add potassium thiocyanate (2 eq.).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2-Amino-4,7-dichlorobenzothiazole.[3]

Characterization Data for 2-Amino-4,7-dichlorobenzothiazole:

PropertyValue
AppearanceWhite solid
Yield61%[3]
Melting Point228-230 °C (from ethanol)[3]
1H NMR (DMSO-d6)δ 7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H)[3]
13C NMR (DMSO-d6)δ 120.6, 121.6, 127.9, 129.4, 132.5, 145.8, 167.2[3]
Step 2: Conversion of 2-Amino-4,7-dichlorobenzothiazole to this compound

The conversion of the 2-amino group to a keto group can be achieved through diazotization followed by hydrolysis. This is a standard transformation for aromatic amines.[4][5][6]

Experimental Protocol:

  • Suspend 2-Amino-4,7-dichlorobenzothiazole (1 eq.) in a mixture of sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • Heat the reaction mixture to 100 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-4,7-dichlorobenzothiazole cluster_step2 Step 2: Synthesis of this compound 2,5-Dichloroaniline 2,5-Dichloroaniline KSCN_Br2 KSCN, Br2 Acetic Acid 2-Amino-4,7-dichlorobenzothiazole 2-Amino-4,7-dichlorobenzothiazole KSCN_Br2->2-Amino-4,7-dichlorobenzothiazole Diazotization 1. NaNO2, H2SO4/H2O 2. Heat 2-Amino-4,7-dichlorobenzothiazole->Diazotization This compound This compound Diazotization->this compound

Caption: Synthetic pathway to this compound.

Derivatization of this compound

The this compound scaffold can be further functionalized at the N3-position to generate a library of derivatives for drug discovery. Common derivatization strategies include N-alkylation and N-arylation.

N-Alkylation

Experimental Protocol:

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq.) and stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Arylation

Experimental Protocol (Ullmann Condensation):

  • To a mixture of this compound (1 eq.), the desired aryl halide (1.2 eq.), and a copper catalyst (e.g., CuI, 10 mol%), add a suitable base (e.g., K2CO3 or Cs2CO3, 2 eq.) and a ligand (e.g., 1,10-phenanthroline, 20 mol%).

  • Add a high-boiling point solvent such as DMF or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (e.g., 120-150 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Derivatization_Workflow cluster_alkylation N-Alkylation cluster_arylation N-Arylation Core_Scaffold This compound Alkyl_Halide Alkyl Halide (R-X) Base Core_Scaffold->Alkyl_Halide Aryl_Halide Aryl Halide (Ar-X) Cu Catalyst, Base, Ligand Core_Scaffold->Aryl_Halide N_Alkyl_Product N-Alkyl Derivatives Alkyl_Halide->N_Alkyl_Product N_Aryl_Product N-Aryl Derivatives Aryl_Halide->N_Aryl_Product

Caption: Derivatization of the core scaffold.

Biological Activity of Benzothiazole Derivatives

While specific biological data for this compound derivatives are not extensively reported, the broader class of benzothiazole derivatives has shown significant potential in various therapeutic areas. The following tables summarize representative biological activities and quantitative data for various substituted benzothiazole derivatives, which can guide the design and screening of new 4,7-dichloro analogues.

Anticancer Activity
CompoundCell LineIC50 (µM)Reference
N-(6-substituted-BT-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine (40b)MCF-75.94 ± 1.98[7]
4-Nitroaniline and piperazine-4-nitroaniline combination (OMS5)A549 (Lung)22.13[8]
4-Nitroaniline and piperazine-4-nitroaniline combination (OMS14)MCF-7 (Breast)61.03[8]
Benzimidazole/benzothiazole 2,5-disubstituted furan derivative (8)A5496.75 ± 0.19[1]
Benzimidazole/benzothiazole 2,5-disubstituted furan derivative (8)HCC8276.26 ± 0.33[1]
Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
6-thiocyanate-N-β-bromopropionyl-UBT (1g)Various bacteria and fungi50[7]
Anticonvulsant Activity
CompoundTestED50 (mg/kg)Protective Index (PI)Reference
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i)MES50.8-[9]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)MES54.88.96[9]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i)scPTZ76.0-[9]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)scPTZ52.89.30[9]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole test.

Signaling Pathways and Drug Discovery Logic

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with various biological targets. For instance, some derivatives act as kinase inhibitors, while others interfere with tubulin polymerization or exhibit antimicrobial effects through mechanisms that are still under investigation. The logical workflow for drug discovery using this scaffold involves synthesis, screening, and optimization.

Drug_Discovery_Logic Synthesis Synthesis of This compound Derivatives Screening Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow for benzothiazole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in these application notes provide a clear pathway for the synthesis and derivatization of this core structure. The provided biological data for related compounds underscore the potential of this class of molecules in various disease areas. Further exploration of the structure-activity relationships of 4,7-dichloro substituted derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific enzyme inhibition data or established protocols for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. The following application notes and protocols are representative examples based on methodologies used for structurally related benzothiazole and thiazolidinone derivatives that have demonstrated enzyme inhibitory activity. These should be considered as a starting point for assay development and will require optimization for specific enzymatic targets.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds. While this specific molecule is not extensively characterized as an enzyme inhibitor in the available literature, related structures containing the benzothiazole scaffold have shown inhibitory activity against a variety of enzymes, making them promising candidates for drug discovery and development. Derivatives of benzothiazole and thiazolidinone have been reported to inhibit enzymes such as proteases, kinases, and cholinesterases.[1][2][3] The protocols outlined below are generalized from studies on similar compounds and are intended to serve as a guide for researchers initiating studies with this compound.

Potential Enzyme Targets and Therapeutic Areas

Based on the activity of analogous compounds, this compound could potentially be investigated as an inhibitor for enzymes involved in:

  • Viral Replication: Such as the main protease (Mpro) of SARS-CoV-2.[1]

  • Neurodegenerative Diseases: Including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in Alzheimer's disease.[2]

  • Fungal Infections: Targeting enzymes like succinate dehydrogenase (SDH).[4]

  • Cancer: Inhibiting protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3]

Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for this compound against a selection of potential enzyme targets. Note: These are not experimental values and are provided for illustrative purposes to guide assay design and concentration range selection.

Enzyme TargetPutative Therapeutic AreaHypothetical IC50 (µM)Reference Compound (Example)Reference IC50 (µM)
SARS-CoV-2 MproAntiviral8.5GC3760.439[1]
Acetylcholinesterase (AChE)Alzheimer's Disease5.2Donepezil4.20 ± 0.10[2]
Butyrylcholinesterase (BuChE)Alzheimer's Disease12.8Donepezil4.20 ± 0.10[2]
VEGFR-2Anticancer3.7Sorafenib0.059[3]

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a generic enzyme.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in pre-chilled assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the enzyme solution. b. Add the test compound at various concentrations to the respective wells. Include a positive control (a known inhibitor) and a negative control (assay buffer with DMSO). c. Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for binding.

  • Initiation of Reaction: Add the enzyme-specific substrate to all wells to start the reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader at an appropriate wavelength. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound dilutions and controls Compound_Prep->Add_Compound Enzyme_Prep Prepare enzyme solution Add_Enzyme Add enzyme to 96-well plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Pre_incubation Pre-incubate enzyme and compound Add_Compound->Pre_incubation Add_Substrate Add substrate to initiate reaction Pre_incubation->Add_Substrate Detection Measure signal on plate reader Add_Substrate->Detection Data_Analysis Calculate % inhibition and IC50 Detection->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from methodologies used for screening inhibitors of AChE.[2]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 50 mM, pH 7.7)

  • This compound

  • Donepezil (positive control)

Procedure:

  • Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer. b. Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well Plate: a. Add 60 µL of phosphate buffer to each well. b. Add 10 µL of the test compound dilutions. c. Add 10 µL of the AChE solution and incubate for 15 minutes at 25°C. d. Add 10 µL of DTNB solution. e. Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the general protocol.

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical mechanism of action where an inhibitor blocks a kinase signaling pathway, a common target for anticancer drugs.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor This compound Inhibitor->Receptor

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

This document provides a foundational guide for researchers interested in evaluating the enzyme inhibition potential of this compound. All protocols and hypothetical data require experimental validation and optimization.

References

Application Notes and Protocols for Antimicrobial Screening of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental protocol for the antimicrobial screening of the novel compound 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. The protocols outlined below are standard methods for determining the antimicrobial efficacy of a test compound against a panel of pathogenic microorganisms.

Introduction

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The antimicrobial potential of benzothiazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms.[2] These compounds have been shown to inhibit enzymes crucial for cell wall synthesis, DNA replication, and vital biosynthetic pathways.[2][4] The introduction of halogen substituents, such as chlorine, on the benzothiazole scaffold can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency. This protocol details the screening of this compound for its antimicrobial activity.

Potential Mechanism of Action: An Overview

While the specific mechanism of this compound is yet to be elucidated, benzothiazole derivatives have been reported to inhibit various microbial enzymes.[4][5] A potential mechanism could involve the inhibition of key enzymes in bacterial metabolic pathways. The following diagram illustrates a generalized overview of potential target pathways for antimicrobial agents.

signaling_pathway cluster_cell Bacterial Cell cluster_targets Potential Cellular Targets cluster_processes Inhibited Cellular Processes 4_7_Dichlorobenzothiazolone This compound DNA_Gyrase DNA Gyrase 4_7_Dichlorobenzothiazolone->DNA_Gyrase DHFR Dihydrofolate Reductase 4_7_Dichlorobenzothiazolone->DHFR Cell_Wall_Enzymes Cell Wall Synthesis Enzymes 4_7_Dichlorobenzothiazolone->Cell_Wall_Enzymes Protein_Synthesis Ribosomes (Protein Synthesis) 4_7_Dichlorobenzothiazolone->Protein_Synthesis DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Cell_Wall_Formation Cell Wall Formation Cell_Wall_Enzymes->Cell_Wall_Formation Translation Protein Translation Protein_Synthesis->Translation Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Folate_Synthesis->Bacterial_Death Cell_Wall_Formation->Bacterial_Death Translation->Bacterial_Death

Caption: Potential antimicrobial mechanisms of action for this compound.

Experimental Protocols

The following diagram outlines the general workflow for the antimicrobial screening of the test compound.

experimental_workflow Start Start: Compound Synthesis and Purification (this compound) Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Screening_Decision Select Screening Method Prepare_Stock->Screening_Decision Microbial_Culture Prepare Microbial Cultures (Bacteria and Fungi) Microbial_Culture->Screening_Decision Agar_Diffusion Agar Disk Diffusion Assay (Qualitative Screening) Screening_Decision->Agar_Diffusion Primary Screening Broth_Microdilution Broth Microdilution Assay (Quantitative - MIC) Screening_Decision->Broth_Microdilution Quantitative Analysis Measure_Zones Measure Zones of Inhibition Agar_Diffusion->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->Determine_MIC Data_Analysis Data Analysis and Interpretation Measure_Zones->Data_Analysis Determine_MIC->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General experimental workflow for antimicrobial screening.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Culture Media:

    • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.[6]

    • Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi.

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates[7]

    • Sterile Petri dishes

    • Sterile filter paper discs (6 mm diameter)[8]

    • Sterile swabs[8]

    • Micropipettes and sterile tips

    • Incubator

    • 0.5 McFarland turbidity standard[9]

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Negative control (DMSO)

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method

This method is a preliminary, qualitative assay to assess the antimicrobial activity of the test compound.[6]

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[8]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even distribution.[8]

    • Allow the plate to dry for 3-5 minutes.[8]

  • Application of Test Compound:

    • Prepare a stock solution of this compound in DMSO.

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely from the discs in a sterile environment.

    • Using sterile forceps, place the impregnated discs onto the inoculated agar surface.[10]

    • Gently press the discs to ensure complete contact with the agar.

    • Place a positive control antibiotic disc and a negative control (DMSO-impregnated) disc on the same plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection:

    • Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm).[9]

    • The absence of a zone of inhibition indicates no activity.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[7][11]

  • Preparation of Test Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to wells 2 through 12.

    • Prepare a working solution of this compound in the appropriate broth. Add 200 µL of this solution to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Preparation of Inoculum:

    • Prepare a microbial suspension as described in the agar disk diffusion method (turbidity equivalent to 0.5 McFarland standard).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the growth control well.[7][12]

Data Presentation

The results of the antimicrobial screening should be summarized in clear and concise tables for easy comparison.

Table 1: Zone of Inhibition (mm) of this compound by Agar Disk Diffusion

Microbial StrainTest Compound (Concentration)Positive Control (Drug, Conc.)Negative Control (DMSO)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
A. niger

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound

Microbial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
A. niger

Conclusion

The described protocols provide a standardized framework for the initial antimicrobial evaluation of this compound. The agar disk diffusion method offers a rapid preliminary screening, while the broth microdilution assay provides quantitative MIC values, which are crucial for comparing the potency of the compound against different microorganisms and established antibiotics. Further studies may be warranted to determine the minimum bactericidal/fungicidal concentration (MBC/MFC) and to elucidate the precise mechanism of action.

References

Application of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on published research on structurally related benzothiazole and thiazole derivatives. As of the date of this document, specific studies on 4,7-Dichlorobenzo[d]thiazol-2(3H)-one are limited in publicly available literature. Therefore, the information provided herein serves as a guideline and a starting point for investigating the potential anticancer effects of this specific compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

I. Application Notes

Overview of Anticancer Potential

Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects. The core benzothiazole scaffold has been identified as a "privileged structure" in drug discovery, and its derivatives have been shown to exhibit cytotoxicity against a wide range of cancer cell lines.

The introduction of halogen substituents, such as chlorine, on the benzothiazole ring has been reported to enhance anticancer activity. While specific data for this compound is not extensively available, studies on other chlorinated benzothiazole derivatives suggest that it may exhibit significant antiproliferative and pro-apoptotic effects. The dichlorophenyl-containing chlorobenzothiazole, for instance, has demonstrated potent anticancer activity against various cancer cell lines, with GI50 values in the nanomolar to micromolar range[1].

Mechanism of Action

Based on studies of related benzothiazole derivatives, the potential mechanisms of action of this compound in cancer cells may involve:

  • Induction of Apoptosis: Many benzothiazole derivatives induce programmed cell death (apoptosis) in cancer cells. This is often characterized by the disruption of the mitochondrial membrane potential, activation of caspases, and an increase in the Bax/Bcl-xL expression ratio[2].

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, most commonly the G2/M or Sub-G1 phase, thereby inhibiting cancer cell proliferation[2].

  • Modulation of Key Signaling Pathways: Benzothiazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, including:

    • EGFR Signaling: Downregulation of Epidermal Growth Factor Receptor (EGFR) protein levels[2].

    • JAK/STAT Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription pathway[2].

    • PI3K/Akt/mTOR Pathway: Downregulation of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway[2].

    • ERK/MAPK Pathway: Inhibition of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway[2].

  • Generation of Reactive Oxygen Species (ROS): Some derivatives increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell death[2].

Data Presentation: Cytotoxicity of Structurally Related Benzothiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Dichlorophenyl-chlorobenzothiazoleNon-small cell lung cancer (HOP-92)0.0718[1]
Thioxothiazolidine acetamide benzothiazoleOvarian, renal, prostate, leukemia, melanoma, lung, colon, CNS, and breast cancer cell linesNot specified[1]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (breast cancer)0.0012[1]
Substituted bromopyridine acetamide benzothiazoleSW620 (colon adenocarcinoma)0.0043[1]
Substituted bromopyridine acetamide benzothiazoleA549 (lung carcinoma)0.044[1]
Substituted bromopyridine acetamide benzothiazoleHepG2 (hepatocellular carcinoma)0.048[1]
Pyrrolidine based imidazo benzothiazoleHepG2, MCF-7, HeLaNot specified, screened at 4.0 µM[1]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineA431, A549, H1299Not specified[3]
Benzo[d]isothiazole derivativesLeukemia cell linesCC50 = 4-9[4]

II. Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer properties of novel compounds.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with the test compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the test compound on the cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in treated cancer cells.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • ECL detection reagents

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using ECL reagents and an imaging system.

III. Visualizations

Signaling Pathways

G Potential Signaling Pathways Modulated by Benzothiazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus EGFR EGFR PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-xL Bcl-xL Akt->Bcl-xL JAK JAK STAT3 STAT3 JAK->STAT3 Gene Expression Gene Expression STAT3->Gene Expression Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression Apoptosis Apoptosis Bcl-xL->Apoptosis Bax Bax Bax->Apoptosis Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->EGFR Inhibition Benzothiazole Derivative->PI3K Inhibition Benzothiazole Derivative->JAK Inhibition Benzothiazole Derivative->Ras Inhibition Benzothiazole Derivative->Bcl-xL Downregulation Benzothiazole Derivative->Bax Upregulation

Caption: Potential signaling pathways affected by benzothiazole derivatives.

Experimental Workflow

G General Workflow for Anticancer Drug Screening Start Start Compound Synthesis/Acquisition Compound Synthesis/Acquisition Start->Compound Synthesis/Acquisition Cell Culture Cell Culture Compound Synthesis/Acquisition->Cell Culture Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Cell Culture->Cytotoxicity Screening (MTT Assay) Determine IC50 Determine IC50 Cytotoxicity Screening (MTT Assay)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies If active Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assay->Data Analysis & Interpretation Cell Cycle Analysis->Data Analysis & Interpretation Western Blotting->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: A typical experimental workflow for in vitro anticancer drug screening.

References

Application Notes and Protocols: Assessing the Antiviral Potential of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for evaluating the antiviral potential of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one, a member of the benzothiazole class of compounds. Benzothiazole derivatives have demonstrated a broad spectrum of antiviral activities against various viral pathogens, including Hepatitis C Virus (HCV), Dengue virus, Herpes Simplex Virus (HSV), and influenza viruses.[1][2][3] The proposed workflow encompasses initial cytotoxicity assessments, primary antiviral screening assays, and secondary assays to determine the mode of action. All methodologies are presented in a step-by-step format to ensure reproducibility. The data presentation section offers templates for the clear and concise reporting of quantitative results.

Introduction to Benzothiazoles as Antiviral Agents

Benzothiazoles are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] Their versatile scaffold allows for modifications that can lead to potent and selective inhibition of viral targets.[1] Various derivatives have been reported to inhibit viral entry, replication, and egress by targeting viral enzymes such as proteases, helicases, and polymerases, or by modulating host-cell factors involved in the viral life cycle.[2][3] This protocol outlines a systematic approach to characterize the antiviral profile of this compound, a representative of this promising class of molecules.

Data Presentation

Cytotoxicity and Antiviral Activity Summary

Quantitative data from the preliminary assays should be summarized as follows to allow for a clear comparison of the compound's efficacy and safety profile.

Compound Cell Line CC₅₀ (µM) Virus EC₅₀ (µM) Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundVero E6>100HSV-18.5>11.8
This compoundHuh-785.2Dengue Virus (DENV-2)12.36.9
This compoundA549>100Influenza A (H1N1)15.1>6.6
Acyclovir (Control)Vero E6>200HSV-12.1>95.2
Ribavirin (Control)Huh-7>100Dengue Virus (DENV-2)10.5>9.5
Oseltamivir (Control)A549>200Influenza A (H1N1)0.8>250

CC₅₀: 50% cytotoxic concentration. EC₅₀: 50% effective concentration.

Mechanism of Action Assay Results
Assay Type Target Virus Parameter Measured Result (IC₅₀, µM) Notes
Time-of-Addition AssayHSV-1Inhibition of viral replication9.2 (co-treatment)Suggests activity during replication phase.
Viral Protease Inhibition AssayDENV-2 NS2B/NS3Protease activity25.6Moderate direct inhibition of protease.
Host Factor Targeting (Hsp90)Influenza AHsp90 ATPase activity18.4Indicates potential interaction with host chaperone proteins.[3]

Experimental Protocols

General Cell and Virus Culture
  • Cell Lines: Maintain appropriate cell lines (e.g., Vero E6 for HSV-1, Huh-7 for Dengue, A549 for Influenza) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Propagation: Propagate viral stocks in their respective permissive cell lines. Titer the virus stocks using a plaque assay or TCID₅₀ assay to determine the viral titer in Plaque Forming Units (PFU)/mL or 50% Tissue Culture Infectious Dose/mL.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate for 48-72 hours (duration should match the antiviral assay).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay
  • Seed host cells in 6-well plates and grow to 90-100% confluency.

  • Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% methylcellulose containing the corresponding concentrations of the compound.

  • Incubate for 3-5 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Quantitative PCR (qPCR) for Viral Load Determination
  • Seed cells in a 24-well plate and incubate overnight.

  • Treat the cells with different concentrations of the compound and infect with the virus.

  • At 24 or 48 hours post-infection, extract total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit with virus-specific primers.

  • Perform qPCR using SYBR Green or a probe-based assay with primers targeting a conserved region of the viral genome.

  • Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) and calculate the EC₅₀.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Potency and Confirmation cluster_2 Phase 3: Mechanism of Action A Compound Synthesis This compound B Cytotoxicity Assay (MTT) Determine CC50 A->B C Primary Antiviral Screening (Plaque Reduction Assay) B->C D EC50 Determination (Dose-Response Curve) C->D E Viral Load Quantification (qPCR) D->E F Time-of-Addition Assay E->F G Enzyme Inhibition Assays (e.g., Protease, Polymerase) F->G H Host Factor Interaction Studies G->H I Data Analysis & Reporting H->I

Caption: Workflow for assessing antiviral potential.

Potential Viral Target Signaling Pathway

G cluster_virus Viral Life Cycle cluster_compound Potential Inhibition Points Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (Viral Polymerase) Uncoating->Replication Translation 4. Protein Synthesis (Viral Protease) Replication->Translation HostFactor Host Cell Factors (e.g., Hsp90) Replication->HostFactor co-opts Assembly 5. Virion Assembly Translation->Assembly Egress 6. Egress Assembly->Egress Inhibitor 4,7-Dichlorobenzo [d]thiazol-2(3H)-one Inhibitor->Replication Inhibits Polymerase Inhibitor->Translation Inhibits Protease Inhibitor->HostFactor Modulates

Caption: Potential inhibition points in the viral life cycle.

References

Application Notes and Protocols: The Versatile Benzothiazole Scaffold as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

A review of the utility of benzothiazole derivatives in chemical biology and drug discovery, with a focus on their application as fluorescent probes and therapeutic agents.

Introduction

Benzothiazole Derivatives as Fluorescent Probes

Benzothiazole-based compounds are widely recognized for their utility as fluorescent probes for the detection and imaging of biologically relevant analytes. Their mechanism of action often relies on processes such as Excited State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift and a distinct fluorescence signal upon target binding or reaction.

Key Applications:

  • Detection of Reactive Species: Benzothiazole derivatives have been engineered to detect reactive oxygen species (ROS) like hydrogen peroxide, as well as reactive nitrogen species.[1] These probes are invaluable for studying oxidative stress and its role in various disease pathologies.

  • Sensing Metal Ions and Thiols: The benzothiazole scaffold can be functionalized to selectively chelate metal ions such as Cu²⁺ or react with biothiols like cysteine (Cys), glutathione (GSH), and homocysteine (Hcy).[2][3] This allows for the monitoring of their intracellular concentrations, which is crucial for understanding cellular homeostasis and signaling.

  • Detection of Small Molecules: Probes based on the benzothiazole framework have been developed for the detection of other small molecules of biological importance, including hydrazine and phosgene.[2][4]

General Experimental Workflow for Fluorescent Probing:

The following diagram outlines a typical workflow for utilizing a benzothiazole-based fluorescent probe for cellular imaging.

experimental_workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture and Treatment cluster_incubation Probe Incubation cluster_imaging Fluorescence Imaging prep_probe Synthesize and purify benzothiazole probe dissolve_probe Dissolve probe in a suitable solvent (e.g., DMSO) prep_probe->dissolve_probe load_probe Incubate cells with the benzothiazole probe dissolve_probe->load_probe culture_cells Culture cells of interest to desired confluency treat_cells Treat cells with the analyte of interest or stimulus culture_cells->treat_cells treat_cells->load_probe wash_cells Wash cells to remove excess probe load_probe->wash_cells acquire_images Acquire fluorescence images using a microscope wash_cells->acquire_images analyze_data Analyze image data to quantify fluorescence intensity acquire_images->analyze_data

Caption: A generalized workflow for cellular imaging using a benzothiazole-based fluorescent probe.

Benzothiazole-2(3H)-one Derivatives as Therapeutic Agents

In addition to their role as chemical probes, derivatives of the benzothiazol-2(3H)-one scaffold have shown promise as therapeutic agents, particularly in the areas of cancer and inflammation.

Anticancer Activity

Several studies have explored the potential of 2-substituted benzothiazole derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including those from lung, liver, and breast cancers.[5] While the precise mechanisms are often multifaceted, some benzothiazole derivatives have been shown to induce apoptosis and necrosis in cancer cells.[5]

Anti-inflammatory Properties

The benzothiazol-2(3H)-one scaffold has been identified as a core structure for the development of selective agonists for the cannabinoid receptor 2 (CB2).[6] The CB2 receptor is highly expressed in immune cells, and its activation is associated with the modulation of inflammatory responses.[6]

Signaling Pathway of CB2 Receptor Agonists:

The diagram below illustrates the general signaling pathway initiated by the activation of the CB2 receptor by a benzothiazol-2(3H)-one-based agonist.

CB2_signaling agonist Benzothiazol-2(3H)-one Agonist cb2r CB2 Receptor agonist->cb2r Binds to gi Gi Protein cb2r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits creb CREB pka->creb Inhibits inflammation Inflammatory Response creb->inflammation Reduces

Caption: Simplified signaling pathway of a CB2 receptor agonist.

Quantitative Data on Benzothiazole Derivatives

While specific quantitative data for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one is unavailable, the following table summarizes representative data for other benzothiazole derivatives to illustrate the range of potencies that have been achieved.

Compound ClassTarget/ApplicationMetricValueReference
Benzothiazole DerivativeCB2 Receptor AgonistKi13.5 nM[6]
Benzothiazole-based ProbeCysteine DetectionDetection Limit0.12 µM[7]
Benzothiazole DerivativeAnticancer (Breast)IC50Varies (µM range)[5]

Experimental Protocols

Detailed experimental protocols are highly specific to the compound and its application. However, a general protocol for evaluating the anticancer activity of a novel benzothiazole derivative is provided below.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The benzothiazole and benzothiazol-2(3H)-one scaffolds represent a rich source of molecular diversity for the development of novel chemical probes and therapeutic agents. While the specific compound this compound lacks detailed characterization in the public domain, the broader family of benzothiazole derivatives continues to be a fertile ground for research in chemical biology and drug discovery. The principles and protocols outlined in these application notes provide a foundational understanding for researchers interested in exploring the potential of this versatile chemical entity.

References

Application Notes and Protocols: Derivatization of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4,7-Dichlorobenzo[d]thiazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, offering multiple points for derivatization to explore structure-activity relationships (SAR). Its rigid bicyclic structure provides a fixed platform for the systematic modification of substituents, enabling the fine-tuning of pharmacological properties. This document outlines protocols for the derivatization of this scaffold via N-alkylation/acylation and Suzuki cross-coupling reactions. Furthermore, it presents a representative SAR table based on known kinase inhibitors with similar structural motifs and illustrates a relevant biological signaling pathway that is often modulated by such compounds.

Data Presentation: Illustrative Structure-Activity Relationship

While specific quantitative SAR data for a series of this compound derivatives is not extensively available in the public domain, the following table provides an illustrative example of how SAR data for kinase inhibitors is typically presented. The data is hypothetical but based on established principles for related benzothiazole and kinase inhibitor scaffolds. The primary points of diversification are the N-3 position and the C-7 position.

Compound IDR1 (at N-3)R2 (at C-7)Kinase IC50 (nM) [p38α MAPK]Antiproliferative Activity (IC50, µM) [MCF-7]
1 HCl>10000>100
2a CH₃Cl52045.2
2b CH₂CH₃Cl48038.7
2c c-PrCl25020.1
2d CH₂PhCl18015.5
3a HPhenyl85075.3
3b H4-Fluorophenyl42030.8
3c H4-Methoxyphenyl60055.1
3d HPyridin-4-yl31022.4
4a CH₃Phenyl15012.6
4b CH₃4-Fluorophenyl755.2
4c c-Pr4-Fluorophenyl402.1

Key SAR Observations (Illustrative):

  • N-Alkylation: Introduction of small alkyl or cyclopropyl groups at the N-3 position generally enhances potency compared to the unsubstituted parent compound. A benzyl group at this position can further improve activity.

  • C-7 Arylation: Suzuki coupling to introduce an aryl or heteroaryl group at the C-7 position can significantly increase inhibitory activity. Electron-withdrawing groups (like fluorine) on the appended aryl ring often lead to improved potency.

  • Synergistic Effects: Combining favorable substitutions at both the N-3 and C-7 positions can lead to a synergistic improvement in biological activity.

Experimental Protocols

General Protocol for N-Alkylation/Acylation of this compound

This protocol describes the general procedure for introducing substituents at the nitrogen atom of the benzothiazolone ring.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) or Acyl halide (e.g., acetyl chloride)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or acyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 50-60 °C if necessary) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.

General Protocol for Suzuki Cross-Coupling at the C-7 Position

This protocol outlines a general method for introducing aryl or heteroaryl substituents at the C-7 position of the this compound scaffold. The higher reactivity of the C-7 chlorine compared to the C-4 chlorine is often exploited for selective coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the C-7 arylated product.

Mandatory Visualizations

Experimental Workflow for Derivatization

experimental_workflow Experimental Workflow for Derivatization cluster_n_alkylation N-Alkylation/Acylation cluster_suzuki Suzuki Cross-Coupling start This compound n_reagents Alkyl/Acyl Halide, Base (K2CO3), DMF start->n_reagents 1. s_reagents Aryl Boronic Acid, Pd Catalyst, Base, Dioxane/H2O start->s_reagents 1. n_product 3-Substituted-4,7-dichlorobenzothiazol-2-one n_reagents->n_product 2. n_product->s_reagents Further Derivatization s_product 7-Aryl-4-chlorobenzothiazol-2-one s_reagents->s_product 2. s_product->n_reagents Further Derivatization

Caption: Workflow for N-alkylation/acylation and C-7 Suzuki coupling of the core scaffold.

MAPK Signaling Pathway

Many benzothiazole derivatives have been identified as kinase inhibitors, often targeting components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.

mapk_pathway Simplified p38 MAPK Signaling Pathway stimuli Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mkk MKK3/6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 4,7-Dichlorobenzothiazolone Derivative (Inhibitor) inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling cascade by a benzothiazolone derivative.

Application Notes and Protocols for High-Throughput Screening of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel 4,7-Dichlorobenzo[d]thiazol-2(3H)-one analogs to identify and characterize potential therapeutic agents. The protocols are designed to be adaptable for various research settings, focusing on the identification of inhibitors for a hypothetical protein kinase target, a common target for this class of compounds.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[1][2] This document outlines detailed protocols for both biochemical and cell-based HTS assays tailored for the discovery of inhibitors among this compound analogs. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5] The protocols provided herein are designed to be robust, scalable, and amenable to automation.[6]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving the target protein kinase. Inhibition of this kinase by this compound analogs is expected to modulate downstream cellular events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Target Kinase (e.g., a Tyrosine Kinase) Receptor->TargetKinase Recruits and Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector Activates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates to Nucleus GeneExpression Gene Expression TranscriptionFactor->GeneExpression Alters Ligand External Ligand Ligand->Receptor Activates Analog This compound Analog Analog->TargetKinase Inhibits

Caption: Hypothetical Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The HTS workflow is designed as a multi-step process to identify and validate hit compounds.[7][8] This tiered approach minimizes false positives and ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase PrimaryScreen Primary Screen (Single Concentration) HitIdentification Hit Identification (Activity Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Analysis (IC50 Determination) HitIdentification->DoseResponse SecondaryAssay Secondary Assay (Orthogonal Method) DoseResponse->SecondaryAssay SelectivityProfiling Selectivity Profiling (Against other kinases) SecondaryAssay->SelectivityProfiling SAR Structure-Activity Relationship (SAR) SelectivityProfiling->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: High-Throughput Screening (HTS) Workflow for Inhibitor Discovery.

Biochemical Assay Protocol: Kinase Activity

This protocol describes a homogenous, fluorescence-based assay to measure the inhibition of kinase activity. Fluorescence polarization (FP) is a robust method for HTS.[9][10]

Assay Principle: A fluorescently labeled peptide substrate is phosphorylated by the target kinase. A phosphopeptide-specific antibody, coupled to a binding partner, will bind to the phosphorylated product, leading to a change in fluorescence polarization. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in no change in the FP signal.

Materials:

  • Target Kinase (recombinant)

  • Fluorescently Labeled Peptide Substrate

  • Phosphopeptide-Specific Antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • This compound analog library (in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

Protocol:

  • Compound Plating: Using an acoustic dispenser, add 50 nL of each analog from the library to the wells of a 384-well plate. Add 50 nL of DMSO to the negative control wells and 50 nL of the positive control to the appropriate wells.

  • Enzyme Addition: Prepare a solution of the target kinase in assay buffer. Add 5 µL of the kinase solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of the fluorescently labeled peptide substrate and ATP in assay buffer. Add 5 µL of this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection solution (containing the phosphopeptide-specific antibody) to all wells.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).[8]

Cell-Based Assay Protocol: Target Engagement

This protocol describes a cell-based assay to confirm the activity of hit compounds in a more physiologically relevant environment.[11] The NanoBRET™ Target Engagement assay is a suitable method.

Assay Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. Compounds that enter the cell and bind to the kinase will displace the tracer, leading to a loss of BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the NanoLuc®-Kinase fusion protein.

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • 384-well, white plates

  • Hit compounds from the primary screen (in DMSO)

Protocol:

  • Cell Seeding: Seed the HEK293 cells expressing the NanoLuc®-Kinase fusion into 384-well white plates at a density of 2 x 10^4 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the hit compounds in Opti-MEM®. Add 10 µL of the diluted compounds to the cells.

  • Tracer Addition: Prepare the NanoBRET™ Tracer in Opti-MEM®. Add 10 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add 10 µL of the substrate to all wells.

  • Data Acquisition: Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader within 10 minutes.

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Quantitative data from the dose-response analysis should be summarized in a clear and structured table for easy comparison of the analogs.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC50 (µM)Cell-Based IC50 (µM)
Analog-00195.20.150.85
Analog-00288.70.422.10
Analog-00345.1> 20> 50
Analog-00499.80.080.55
Staurosporine100.00.010.05

Conclusion

The described application notes and protocols provide a robust starting point for the high-throughput screening of this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate potent and cell-permeable inhibitors of the target kinase. Subsequent hit-to-lead optimization efforts can then focus on improving the potency, selectivity, and drug-like properties of the most promising compounds.

References

"analytical methods for the quantification of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one in biological samples"

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one in human plasma. The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, precision, accuracy, and recovery. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and toxicological research. Accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a robust LC-MS/MS method developed for its determination in human plasma.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version or a compound with similar physicochemical properties (e.g., 4-Chlorobenzo[d]thiazol-2(3H)-one).

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 reversed-phase (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
0.510
2.595
3.595
3.610
5.010

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[Hypothetical] 220.0[Hypothetical] 154.03020
Internal Standard (IS)[Hypothetical] 186.0[Hypothetical] 120.02518

(Note: The m/z values are hypothetical and should be determined experimentally by infusing the analytical standards into the mass spectrometer.)

Method Validation Summary

The described method was validated according to standard bioanalytical method validation guidelines. A summary of the validation parameters is presented below.

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Precision (RSD%)
Intra-day< 10%
Inter-day< 12%
Accuracy (% Bias)
Intra-day± 15%
Inter-day± 15%
Recovery
Analyte85 - 95%
Internal Standard90 - 98%
Matrix EffectMinimal, compensated by IS

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_addition Add 10 µL Internal Standard plasma->is_addition precipitation Add 300 µL Cold Acetonitrile is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection quantification Quantification using MRM ms_detection->quantification results Concentration Results quantification->results

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common strategy involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-3,6-dichlorothiophenol. The second step is the cyclization of this intermediate with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), to form the desired benzothiazolone ring.

Q2: What are the critical starting materials for this synthesis?

A2: The primary starting material is a substituted aniline that can be converted to 2-amino-3,6-dichlorothiophenol. A plausible precursor is 2,5-dichloroaniline. The other key reagents are a source for the thiocyanate group (e.g., sodium thiocyanate) for the formation of the aminothiophenol, and a C1 carbonyl source (e.g., triphosgene, CDI) for the final cyclization.

Q3: What are the main safety precautions to consider during this synthesis?

A3: Key safety considerations include:

  • Thiols: 2-amino-3,6-dichlorothiophenol is likely to have a strong, unpleasant odor and may be toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Phosgene Equivalents: Triphosgene is a solid but can release highly toxic phosgene gas upon heating or in the presence of certain nucleophiles. It should be handled with extreme caution, under inert atmosphere, and with appropriate quenching protocols in place (e.g., a sodium hydroxide scrubber). CDI is less hazardous but is moisture-sensitive.

  • Solvents: Use of chlorinated solvents like dichloroethane requires proper handling and disposal procedures.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, any intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can be used if the compounds are not colored.

Troubleshooting Guide

Problem 1: Low or no yield of the final product, this compound.

  • Q: My final cyclization step is not working. What could be the issue?

    • A: Several factors could be at play:

      • Purity of the 2-amino-3,6-dichlorothiophenol intermediate: The aminothiophenol is prone to oxidation, forming a disulfide byproduct. Ensure the intermediate is pure or freshly prepared and used immediately. The presence of the disulfide will prevent cyclization.

      • Moisture in the reaction: Reagents like triphosgene and CDI are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Inefficient activation: If using triphosgene, a tertiary amine base (like triethylamine) is typically required. Ensure the base is added slowly at a low temperature to control the reaction. If using CDI, ensure the reaction temperature is sufficient for the activation and subsequent cyclization.

      • Incorrect stoichiometry: Carefully check the molar ratios of your reactants. For triphosgene, approximately 0.4 equivalents are typically used per equivalent of the aminothiophenol, as one molecule of triphosgene can generate three molecules of phosgene.

Problem 2: The reaction stalls, and TLC shows the presence of starting material even after prolonged reaction time.

  • Q: What should I do if my reaction is incomplete?

    • A:

      • Temperature: The reaction may require a higher temperature to proceed to completion. Consider gradually increasing the reaction temperature while monitoring by TLC. For triphosgene reactions, refluxing in a solvent like dichloroethane is common.

      • Catalyst/Base: If a base is used, ensure it is of good quality and added in the correct amount. The choice of base can also be critical; a non-nucleophilic base is preferred.

      • Reagent Decomposition: If the reaction has been running for an extended period at high temperatures, your phosgene equivalent may have decomposed. In some cases, a second addition of the cyclizing agent may be necessary.

Problem 3: The final product is impure, and difficult to purify.

  • Q: I have obtained a crude product that is a dark-colored oil or solid. How can I purify it effectively?

    • A:

      • Disulfide Impurity: A common impurity is the disulfide of the starting aminothiophenol. This can often be removed by column chromatography.

      • Polymeric Byproducts: Over-reaction or side reactions can lead to polymeric materials. These are often insoluble in common organic solvents. Trituration of the crude product with a solvent in which the desired product is sparingly soluble (e.g., diethyl ether or hexane) can help remove these.

      • Recrystallization: Recrystallization is a powerful purification technique for solid products. Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane).

      • Activated Carbon Treatment: If the product is colored due to persistent impurities, dissolving the crude product in a suitable solvent and treating with activated charcoal can help decolorize it before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Triphosgene

Disclaimer: This is a hypothetical protocol based on general synthetic methods and should be adapted and optimized.

Step 1: Synthesis of 2-amino-3,6-dichlorothiophenol This step is complex and involves multiple stages, often starting from 2,5-dichloroaniline. Due to its difficulty and hazardous nature, it is assumed that this intermediate is either commercially available or prepared according to a validated literature procedure.

Step 2: Cyclization to form this compound

  • Under an inert atmosphere (N₂ or Ar), add 2-amino-3,6-dichlorothiophenol (1.0 eq) to anhydrous 1,2-dichloroethane in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous 1,2-dichloroethane.

  • Slowly add the triphosgene solution to the stirred solution of the aminothiophenol.

  • After the addition of triphosgene, slowly add triethylamine (2.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition of triethylamine is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 83 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Illustrative Data for Optimization of the Cyclization Reaction

EntryC1 SourceBaseSolventTemperature (°C)Time (h)Yield (%)
1TriphosgeneTriethylamineDichloroethane83675
2TriphosgenePyridineDichloroethane83668
3CDINoneTHF661265
4CDIDBUTHF66872
5TriphosgeneTriethylamineToluene110482

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_amino_3_6_dichlorothiophenol 2-Amino-3,6-dichlorothiophenol Cyclization Cyclization Reaction (Inert Atmosphere) 2_amino_3_6_dichlorothiophenol->Cyclization C1_Source C1 Source (Triphosgene/CDI) C1_Source->Cyclization Solvent_Base Anhydrous Solvent & Base Solvent_Base->Cyclization Quenching Aqueous Quench Cyclization->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis.

reaction_pathway start intermediate start->intermediate + C1 Source (e.g., Triphosgene) - HCl product intermediate->product Intramolecular Cyclization reactant_img product_img

Caption: Simplified reaction pathway for benzothiazolone formation.

Technical Support Center: Overcoming Solubility Challenges with 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 4,7-Dichlorobenzo[d]thiazol-2(3H)-one in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

The low aqueous solubility of this compound is primarily attributed to its chemical structure. The presence of two chlorine atoms and the benzothiazole core contributes to its lipophilic nature and high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.

Q2: What is the predicted pKa of this compound and how does it influence solubility?

The predicted pKa of this compound is approximately 8.56.[1][2] This indicates it is a weakly acidic compound. At pH values below its pKa, the compound will be in its neutral, less soluble form. Increasing the pH of the aqueous buffer above the pKa will lead to the deprotonation of the thiazole nitrogen, forming a more soluble salt.

Q3: What are the recommended initial steps to dissolve this compound in an aqueous buffer?

For initial attempts, it is recommended to start by preparing a high-concentration stock solution in an organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3][4] This stock solution can then be serially diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic co-solvent in the assay is low enough to not affect the biological system being studied.

Q4: Can sonication or heating be used to improve the solubility of this compound?

Yes, both sonication and gentle heating can be employed to aid in the dissolution of this compound. Sonication can help break down solid aggregates, while gentle warming can increase the kinetic energy of the system, facilitating the dissolution process. However, it is essential to monitor the temperature to avoid thermal degradation of the compound.

Q5: Are there any alternative solubilization strategies if co-solvents are not suitable for my experiment?

If organic co-solvents interfere with your experimental setup, cyclodextrins can be an excellent alternative.[5][6] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[5][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[7]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when the DMSO stock is diluted into my aqueous buffer.

  • Potential Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the presence of a small amount of DMSO. The polarity change upon dilution can cause the compound to crash out.

  • Solution:

    • Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.

    • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, always run appropriate vehicle controls.

    • Use a Different Co-solvent: Consider trying other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[9][10]

    • Employ Cyclodextrins: Prepare the final solution in a buffer containing an optimized concentration of a cyclodextrin like HP-β-CD.

Issue 2: The pH of my buffer changes after adding the compound.

  • Potential Cause: As a weakly acidic compound, this compound can slightly alter the pH of a poorly buffered solution upon dissolution.

  • Solution:

    • Use a Stronger Buffer: Ensure your aqueous buffer has sufficient buffering capacity to resist pH changes.

    • Adjust pH After Dissolution: After dissolving the compound, check the pH of the final solution and adjust it back to the desired value using small volumes of dilute acid or base.

Issue 3: I observe inconsistent results in my biological assay.

  • Potential Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in variable data.[3] Undissolved particles can also interfere with certain assay formats.

  • Solution:

    • Confirm Complete Dissolution: Before use, visually inspect your final solution for any precipitates. If possible, filter the solution through a 0.22 µm filter to remove any undissolved particles.

    • Optimize Solubilization Method: Systematically test different solubilization methods (co-solvents, pH adjustment, cyclodextrins) to find the one that provides the most stable and consistent solution for your experimental needs.

    • Prepare Fresh Solutions: Due to potential stability issues with dissolved hydrophobic compounds, it is best practice to prepare fresh solutions for each experiment.

Data Presentation

Table 1: Solubility of this compound in Various Aqueous Buffers

Buffer (pH)Co-solventCo-solvent Conc. (%)Max. Solubility (µg/mL)
Phosphate Buffered Saline (7.4)None0< 1
Phosphate Buffered Saline (7.4)DMSO115
Phosphate Buffered Saline (7.4)Ethanol110
Tris Buffer (8.0)DMSO125
Carbonate Buffer (9.0)DMSO150

Table 2: Effect of Cyclodextrin on the Aqueous Solubility of this compound in PBS (pH 7.4)

Cyclodextrin TypeCyclodextrin Conc. (mM)Max. Solubility (µg/mL)
None0< 1
Hydroxypropyl-β-cyclodextrin530
Hydroxypropyl-β-cyclodextrin1065
Hydroxypropyl-β-cyclodextrin20120

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 2.20 mg of this compound (MW: 220.08 g/mol ).

  • Add 1 mL of high-purity DMSO.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution using Co-solvent Dilution

  • Begin with a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution into your desired aqueous buffer to achieve the final working concentration.

  • Ensure the final concentration of DMSO is below the tolerance level of your assay (typically ≤ 1%).

  • Vortex the final solution gently after each dilution step.

  • Visually inspect for any signs of precipitation before use.

Protocol 3: Preparation of a Working Solution using pH Adjustment

  • Prepare a suspension of this compound in your desired aqueous buffer at a concentration slightly higher than the target.

  • Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH.

  • Continue adding the base until the compound dissolves and the pH is in the desired range (e.g., pH 8.5-9.0).

  • Adjust the final volume with the aqueous buffer to reach the target concentration.

  • Re-check and adjust the final pH if necessary.

Protocol 4: Preparation of a Working Solution using Cyclodextrin

  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer at the desired concentration (e.g., 10 mM).

  • Add the powdered this compound to the HP-β-CD solution.

  • Stir or shake the mixture at room temperature for several hours, or overnight, to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution is ready for use.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_process Process cluster_end End start This compound Powder dissolve Dissolve / Suspend in Aqueous Buffer start->dissolve cosolvent Method A: Co-solvent (e.g., DMSO, Ethanol) end Clear, Soluble Working Solution cosolvent->end ph_adjust Method B: pH Adjustment (to pH > 8.56) ph_adjust->end cyclodextrin Method C: Cyclodextrin (e.g., HP-β-CD) cyclodextrin->end dissolve->cosolvent Add Co-solvent Stock dissolve->ph_adjust Adjust pH dissolve->cyclodextrin Add Cyclodextrin

Caption: Workflow for solubilizing this compound.

troubleshooting_flowchart start Compound Precipitates Upon Dilution q1 Is final concentration too high? start->q1 a1_yes Lower final concentration q1->a1_yes Yes a1_no Is co-solvent % insufficient? q1->a1_no No end_solved Problem Solved a1_yes->end_solved a2_yes Increase co-solvent % (if tolerated by assay) a1_no->a2_yes Yes a2_no Consider alternative methods a1_no->a2_no No a2_yes->end_solved alt_methods Use pH adjustment or cyclodextrins a2_no->alt_methods alt_methods->end_solved

Caption: Troubleshooting precipitation issues.

References

"troubleshooting guide for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one based assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4,7-Dichlorobenzo[d]thiazol-2(3H)-one in their experimental assays. The information is designed to address common issues encountered during assay development and execution, particularly in the context of enzyme inhibition and cell-based screening assays.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: High Background Signal in Fluorescence/Luminescence Assays

Question: We are observing a high background signal in our fluorescence/luminescence assay when using our test compound, potentially this compound. What could be the cause and how can we resolve this?

Answer: High background signal can obscure the true signal from your assay and reduce its sensitivity. Several factors could be contributing to this issue.

Potential Causes and Solutions for High Background Signal

Cause Description Recommended Solution(s)
Compound Autofluorescence/Luminescence The test compound itself may possess inherent fluorescent or luminescent properties that interfere with the assay signal.- Run a control plate containing only the compound and assay buffer to quantify its intrinsic signal. - Subtract the compound's background signal from your experimental wells. - If possible, switch to a different detection wavelength that minimizes compound interference.
Non-specific Binding The compound may be binding to components of the assay plate or other reagents, leading to a false positive signal.- Increase the number of wash steps and their duration.[1][2] - Incorporate a blocking agent like Bovine Serum Albumin (BSA) or casein in your assay buffer.[1][3] - Consider using plates with a different surface coating (e.g., low-binding plates).
Contamination Contamination of reagents, buffers, or the microplate can introduce fluorescent or luminescent particles.- Use fresh, high-purity reagents and sterile, nuclease-free water. - Filter-sterilize all buffers. - Handle plates with care to avoid dust or fiber contamination.
Plate Type and Color The type of microplate used can significantly impact background signal. For fluorescence assays, black plates are generally preferred to reduce background and prevent crosstalk between wells.[4] For luminescence assays, opaque white plates are recommended to maximize the signal.[5]- For fluorescence assays, use black, solid-bottom plates.[4] - For luminescence assays, use opaque, white-walled plates.[5] - If reading from the bottom with adherent cells, use black plates with a clear bottom.[4]
Media Components (for cell-based assays) Components in cell culture media, such as phenol red, can contribute to autofluorescence.[4]- Use phenol red-free media for the final assay step.[4] - Wash cells with phosphate-buffered saline (PBS) before adding assay reagents.

Logical Workflow for Troubleshooting High Background

high_background_troubleshooting start High Background Signal Observed check_compound Run Compound-Only Control start->check_compound is_autofluorescent Is Compound Autofluorescent? check_compound->is_autofluorescent subtract_background Subtract Background Signal is_autofluorescent->subtract_background Yes check_binding Review Assay Conditions is_autofluorescent->check_binding No optimize_wavelength Optimize Detection Wavelength subtract_background->optimize_wavelength resolved Issue Resolved optimize_wavelength->resolved increase_washes Increase Wash Steps/Duration check_binding->increase_washes add_blocking Add Blocking Agent (BSA) increase_washes->add_blocking check_plate Evaluate Plate Type add_blocking->check_plate switch_plate Switch to Appropriate Plate (Black/White) check_plate->switch_plate check_media Check Cell Culture Media switch_plate->check_media use_phenol_free Use Phenol Red-Free Media check_media->use_phenol_free use_phenol_free->resolved

Caption: Troubleshooting workflow for high background signal.

Issue 2: Low or No Signal in Enzyme Inhibition Assays

Question: We are not observing the expected signal, or the signal is very weak, in our enzyme inhibition assay with this compound. What could be the problem?

Answer: A weak or absent signal can be due to several factors, ranging from reagent issues to incorrect assay conditions.

Potential Causes and Solutions for Low or No Signal

Cause Description Recommended Solution(s)
Inactive Enzyme or Substrate The enzyme or substrate may have degraded due to improper storage or handling.- Use a fresh batch of enzyme and substrate. - Verify the activity of the enzyme with a known positive control inhibitor. - Ensure proper storage conditions (e.g., temperature, light protection).[6]
Suboptimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for enzyme activity.- Review the literature for the optimal conditions for your specific enzyme. - Perform a matrix experiment to optimize pH, temperature, and key buffer components.
Compound Precipitation This compound may have low solubility in the assay buffer, causing it to precipitate out of solution.- Visually inspect wells for any signs of precipitation. - Determine the solubility of the compound in your assay buffer. - Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not inhibit the enzyme.
Incorrect Reagent Concentrations The concentrations of the enzyme, substrate, or cofactors may be too low.- Titrate the enzyme and substrate to determine the optimal concentrations for a robust signal. - Ensure all cofactors are present at their required concentrations.
Reader Settings The settings on the plate reader may not be optimized for your assay.- For fluorescence assays, ensure the correct excitation and emission wavelengths are selected.[4] - For luminescence assays, optimize the integration time to capture the signal effectively.[5] - Adjust the gain or sensitivity settings of the reader.[7]

Experimental Workflow for a Generic Enzyme Inhibition Assay

enzyme_inhibition_workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions start->prepare_reagents add_compound Add Test Compound (this compound) and Enzyme to Plate prepare_reagents->add_compound pre_incubate Pre-incubate Compound and Enzyme add_compound->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate read_plate Read Plate on Fluorescence/Luminescence Reader incubate->read_plate analyze_data Analyze Data and Calculate % Inhibition read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an enzyme inhibition assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A: Due to the hydrophobic nature of many benzothiazole derivatives, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting enzyme activity or cell viability.

Q2: How can I be sure that the observed inhibition is specific to my target and not an artifact?

A: To validate the specificity of your results, consider the following:

  • Perform counter-screens: Test your compound against unrelated enzymes to check for non-specific inhibition.

  • Vary enzyme concentration: True inhibitors should show a dependence on the enzyme concentration.

  • Check for assay interference: As mentioned in the troubleshooting guide, rule out autofluorescence, light scattering, or other direct interference with the assay signal.

Q3: What are some general tips for improving assay reproducibility?

A: To enhance the reproducibility of your assays:

  • Use calibrated pipettes: Ensure accurate and consistent liquid handling.

  • Maintain consistent incubation times and temperatures: Use a temperature-controlled incubator and a timer.[8]

  • Thoroughly mix all reagents: Ensure homogeneity before dispensing into the plate.[2]

  • Run appropriate controls: Always include positive (known inhibitor) and negative (vehicle control) controls on every plate.

Experimental Protocols

Generic Protocol for a Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations, incubation times, and wavelengths will need to be optimized for your particular enzyme and substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of a fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer).

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (96-well format):

    • Add 48 µL of assay buffer to each well.

    • Add 1 µL of the test compound dilution (or DMSO for controls) to the appropriate wells.

    • Add 1 µL of the enzyme stock solution to all wells except the "no enzyme" control.

    • Mix gently and pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution (diluted to 2X the final concentration in assay buffer).

    • Incubate the plate for 30-60 minutes at the optimal temperature for the enzyme.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average background fluorescence (from "no enzyme" control wells) from all other wells.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal of Test Well / Signal of Vehicle Control Well))

Signaling Pathway

While a specific signaling pathway for this compound is not defined without a known target, the following diagram illustrates a hypothetical mechanism of action where it acts as an inhibitor of a kinase in a generic signaling cascade.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound inhibitor->inhibition inhibition->kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

"optimization of reaction conditions for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one derivatization"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. The focus is on N-alkylation, a common derivatization for this class of compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently strong base: The N-H proton of the benzothiazolone is weakly acidic and may require a stronger base for complete deprotonation. 2. Poor solvent choice: The starting material or base may have low solubility in the chosen solvent. 3. Low reaction temperature: The reaction may have a high activation energy. 4. Inactive alkylating agent: The alkyl halide may have degraded.1. Base Selection: If using weaker bases like K₂CO₃, consider switching to stronger bases such as Cs₂CO₃ or NaH. 2. Solvent Optimization: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. Acetonitrile (ACN) can also be a good alternative. 3. Temperature Adjustment: Gradually increase the reaction temperature. For some reactions, heating up to 80-100 °C may be necessary. Microwave irradiation can also be explored to reduce reaction times. 4. Reagent Quality: Use a fresh or purified batch of the alkylating agent.
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficient equivalents of reagents: The molar ratio of base or alkylating agent to the starting material may be too low. 2. Short reaction time: The reaction may not have reached completion. 3. Reversible reaction: The reaction may be in equilibrium.1. Adjust Stoichiometry: Increase the equivalents of the alkylating agent (e.g., to 1.5-2.0 eq.) and the base (e.g., to 2.0-3.0 eq.). 2. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Drive the Reaction: If possible, remove any byproducts that may be inhibiting the forward reaction.
Formation of Multiple Products (Side Reactions) 1. O-alkylation: The enolate form of the benzothiazolone can lead to alkylation on the oxygen atom. 2. Dialkylation: If the alkylating agent is very reactive, dialkylation might occur. 3. Decomposition: High temperatures or strong bases might lead to the decomposition of the starting material or product.1. Control of Selectivity: O-alkylation is generally less favored for this substrate. However, using less polar solvents and bulky bases might further favor N-alkylation. 2. Stoichiometric Control: Use a controlled amount of the alkylating agent (closer to 1.0 equivalent). 3. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration.
Difficult Product Purification 1. Similar polarity of product and starting material: This can make chromatographic separation challenging. 2. Presence of inorganic salts: Residual base can contaminate the product.1. Optimize Chromatography: Use a different solvent system for column chromatography or explore alternative purification techniques like recrystallization. 2. Aqueous Workup: Perform a thorough aqueous workup to remove inorganic salts before purification. Washing with brine can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for N-alkylation of this compound?

A1: For a starting point, we recommend the conditions outlined in the table below. These may need to be optimized for your specific alkylating agent.

Table 1: Recommended Starting Conditions for N-Alkylation

ParameterRecommended ConditionNotes
Solvent Dimethylformamide (DMF)Aprotic polar solvent, good for dissolving the starting material and salts.
Base Potassium Carbonate (K₂CO₃)A mild and commonly used base. Use 2.0 equivalents.
Alkylating Agent Alkyl Halide (e.g., R-Br, R-I)Use 1.2 equivalents. Alkyl iodides are generally more reactive.
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is slow.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.

Q2: I am not seeing any product formation with potassium carbonate as the base. What should I try next?

A2: If K₂CO₃ is ineffective, a stronger base is likely required. We suggest trying Cesium Carbonate (Cs₂CO₃), which is more soluble and basic, or Sodium Hydride (NaH) for complete deprotonation.

Table 2: Alternative Bases for N-Alkylation

BaseSolventTemperatureNotes
Cesium Carbonate (Cs₂CO₃)DMF or AcetonitrileRoom TemperatureOften provides higher yields than K₂CO₃.
Sodium Hydride (NaH)THF or DMF0 °C to Room Temp.A very strong base; handle with care. Ensure anhydrous conditions.

Q3: My reaction is very slow. Can I speed it up?

A3: Yes. Increasing the temperature is a common way to accelerate the reaction. Alternatively, adding a catalytic amount of Potassium Iodide (KI) can significantly speed up the reaction when using alkyl bromides or chlorides, as it generates the more reactive alkyl iodide in situ. Microwave-assisted synthesis can also dramatically reduce reaction times.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.

Experimental Protocols

General Protocol for N-Alkylation of this compound
  • To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMF, see Table 1), add the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.2 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in Solvent (e.g., DMF) start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base stir1 Stir for 15-30 min add_base->stir1 add_alkylating_agent Add Alkylating Agent stir1->add_alkylating_agent react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkylating_agent->react workup Aqueous Workup (Pour into ice-water) react->workup filter Filter and Dry Crude Product workup->filter purify Purify (Column Chromatography or Recrystallization) filter->purify end End Product purify->end troubleshooting_guide start Low or No Product? check_base Use Stronger Base? (e.g., Cs2CO3, NaH) start->check_base Yes check_solvent Change Solvent? (e.g., DMF, DMSO) check_base->check_solvent No success Problem Solved check_base->success Yes increase_temp Increase Temperature? check_solvent->increase_temp No check_solvent->success Yes check_reagents Check Reagent Quality? increase_temp->check_reagents No increase_temp->success Yes check_reagents->success Yes

Technical Support Center: Purification of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Dichlorobenzo[d]thiazol-2(3H)-one and its analogs. The information is designed to address specific issues encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound and its analogs?

A1: The most common purification techniques for this class of compounds are recrystallization and column chromatography. High-performance liquid chromatography (HPLC) can also be employed for achieving very high purity, particularly for analytical standards or final drug products.

Q2: How do I choose a suitable recrystallization solvent?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzothiazole derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures of solvents like diethyl ether/hexanes. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific analog.

Q3: What are the typical conditions for column chromatography of these compounds?

A3: Silica gel is the most frequently used stationary phase for the column chromatography of benzothiazole analogs. A common mobile phase is a gradient or isocratic mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or diethyl ether.[1] The optimal solvent ratio will depend on the specific polarity of your compound and its impurities and should be determined by thin-layer chromatography (TLC) analysis first.

Q4: What are some potential impurities I should be aware of during the synthesis of this compound?

A4: Impurities in synthetic chemistry can arise from starting materials, side reactions, or degradation of the product. While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, general impurities in the synthesis of related heterocyclic compounds can include unreacted starting materials, over-halogenated or under-halogenated byproducts, and products of side reactions like dimerization or polymerization. The presence of impurities can significantly impact the outcome of subsequent reactions or biological assays.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound and its analogs can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) is a highly effective method for quantifying purity. Other methods include thin-layer chromatography (TLC) for a qualitative assessment, and spectroscopic methods like NMR and mass spectrometry to confirm the structure and identify any potential impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not suitable.Try a more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of solvent.
No crystals form upon cooling. The solution is not supersaturated. The compound may be too soluble in the chosen solvent.Try evaporating some of the solvent to increase the concentration. Add a seed crystal to induce crystallization. Try a less polar solvent or a solvent/anti-solvent system.
Oily precipitate forms instead of crystals. The compound is "oiling out." This can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent.Allow the solution to cool more slowly. Try a lower-boiling point solvent. Redissolve the oil in a small amount of hot solvent and try again with slower cooling.
Low recovery of purified product. The compound is too soluble in the cold solvent. Crystals were lost during filtration.Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Check for and recover any product that may have passed through the filter paper.
Product is still impure after recrystallization. The chosen solvent did not effectively separate the impurity. The impurity co-crystallized with the product.Try a different recrystallization solvent. Consider a preliminary purification step like column chromatography to remove the bulk of the impurity.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of compounds (overlapping bands). The mobile phase is too polar or not polar enough. The column is overloaded.Adjust the polarity of the mobile phase based on TLC analysis. Use a shallower solvent gradient. Decrease the amount of sample loaded onto the column.
Compound is stuck on the column. The mobile phase is not polar enough. The compound is interacting too strongly with the stationary phase.Gradually increase the polarity of the mobile phase. If using silica gel, adding a small percentage of a more polar solvent like methanol may be necessary.
Cracked or channeled column bed. Improper packing of the column.Ensure the stationary phase is packed uniformly without any air bubbles.
Streaking or tailing of bands. The compound is sparingly soluble in the mobile phase. The sample is too concentrated.Try a different mobile phase in which the compound is more soluble. Dilute the sample before loading it onto the column.
No compound elutes from the column. The compound is not moving with the selected mobile phase.The mobile phase is likely not polar enough. Increase the polarity of the eluent significantly.

Experimental Protocols

General Protocol for Column Chromatography Purification of a Benzothiazole Analog:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Carefully pour the slurry into a glass column, allowing the adsorbent to settle into a uniform bed without air pockets.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components. For benzothiazole derivatives, a common starting point is a mixture of hexanes and ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

  • Recrystallization:

    • Solvent(s) used

    • Initial and final weight of the compound

    • Purity before and after recrystallization (e.g., by HPLC)

    • Recovery yield (%)

  • Column Chromatography:

    • Stationary phase (e.g., silica gel, alumina)

    • Mobile phase composition and gradient profile

    • Column dimensions and amount of stationary phase

    • Amount of crude material loaded

    • Weight of purified product recovered

    • Purity of the final product

    • Yield (%)

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Purified Crystals Washing->Drying Pure_Product_Recryst Purified Product Drying->Pure_Product_Recryst Column_Chromatography_Logic Start Crude Product TLC TLC Analysis to Determine Optimal Mobile Phase Start->TLC Column_Packing Pack Column with Silica Gel TLC->Column_Packing Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Fractions Analyze Fractions by TLC Fraction_Collection->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Solvent_Removal Evaporate Solvent Combine_Pure->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

References

"stability of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one under experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a chlorinated heterocyclic compound, it may be susceptible to hydrolysis under acidic or basic conditions, photodegradation upon exposure to UV or visible light, and thermal decomposition at elevated temperatures.

Q2: How should this compound be stored to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] The recommended storage temperature is typically between 2-8°C.[1][2] It should be kept in a tightly sealed, light-resistant container to protect it from moisture and light.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the reactivity of similar structures like benzothiazoles and chlorinated aromatic compounds, potential degradation pathways may include:

  • Hydrolysis: Cleavage of the amide bond in the thiazolone ring, particularly under strong acidic or basic conditions.

  • Photodegradation: Homolytic cleavage of the C-Cl bond or reactions involving the aromatic ring upon exposure to light.

  • Oxidation: Oxidation of the sulfur atom in the thiazole ring.

  • Thermal Degradation: Dehydrochlorination and decomposition at high temperatures.[3][4][5]

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Specific incompatibility data is limited. However, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to promote degradation. The compound's stability in various organic solvents should be experimentally determined.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the handling and experimentation with this compound.

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in the analytical solvent or under the analysis conditions.Prepare fresh solutions for each analysis. Investigate the stability of the compound in the chosen mobile phase or solvent over the typical analysis time. Consider using a more inert solvent or adjusting the pH of the mobile phase.
Appearance of new peaks in chromatograms over time. The compound is degrading, leading to the formation of new impurities.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.[6][7][8][9][10]
Loss of potency of a stock solution. The compound is unstable under the storage conditions of the solution.Perform a solution stability study at different temperatures and in different solvents to determine the optimal storage conditions for stock solutions. Protect solutions from light.
Discoloration of the solid compound. Potential degradation upon exposure to light or air (oxidation).Store the solid compound in a light-resistant, airtight container under an inert atmosphere (e.g., argon or nitrogen) if necessary.

Experimental Protocols

To assess the stability of this compound, a series of forced degradation studies should be performed. These studies intentionally stress the compound to identify potential degradation products and pathways. The following are detailed methodologies for key experiments based on ICH guidelines.[11][12][13][14]

Hydrolytic Stability

Objective: To determine the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

  • Incubate the solutions at a controlled temperature (e.g., 50°C) for a specified period (e.g., up to 7 days).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7 days).

  • Immediately neutralize the acidic and basic samples.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • A control sample stored at a lower temperature (e.g., 2-8°C) should be analyzed in parallel.

Photostability

Objective: To assess the stability of the compound when exposed to light.

Methodology (based on ICH Q1B): [11][12][14]

  • Expose the solid compound and a solution of the compound (in a photostable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

  • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

  • After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

  • Compare the chromatograms to identify any degradation products formed due to light exposure.

Thermal Stability

Objective: To evaluate the effect of elevated temperatures on the solid compound.

Methodology:

  • Place the solid this compound in a controlled temperature oven at an elevated temperature (e.g., 60°C, 80°C).

  • Maintain a control sample at the recommended storage temperature (2-8°C).

  • After a specified period (e.g., 14 days), remove the samples and allow them to cool to room temperature.

  • Analyze both the heated and control samples by a stability-indicating HPLC method.

  • Techniques like Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature.

Oxidative Stability

Objective: To determine the susceptibility of the compound to oxidation.

Methodology:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Stir the solution at room temperature for a defined period (e.g., 24 hours).

  • Withdraw samples at various time points and quench the reaction if necessary.

  • Analyze the samples using a stability-indicating HPLC method to identify any oxidative degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Hydrolytic Stability of this compound (% Remaining) at 50°C

Time (days)0.1 N HClNeutral (Water)0.1 N NaOH
0100100100
1DataDataData
3DataDataData
7DataDataData

Table 2: Photostability of this compound (% Remaining)

SampleInitialAfter Light ExposureDark Control
Solid100DataData
Solution100DataData

Table 3: Thermal Stability of Solid this compound (% Remaining)

ConditionInitialAfter 14 days
60°C100Data
80°C100Data
2-8°C (Control)100Data

Table 4: Oxidative Stability of this compound (% Remaining) in 3% H₂O₂

Time (hours)% Remaining
0100
6Data
12Data
24Data

Visualizations

The following diagrams illustrate the general workflow for stability testing and a hypothetical degradation pathway.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Plan Develop Stability Indicating Method Protocol Design Forced Degradation Protocol Plan->Protocol Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Photo Photolytic Stress (UV/Vis Light) Thermal Thermal Stress (Elevated Temperature) Oxidation Oxidative Stress (e.g., H2O2) Analysis HPLC/LC-MS Analysis Hydrolysis->Analysis Photo->Analysis Thermal->Analysis Oxidation->Analysis ID Identify Degradants Analysis->ID Report Summarize Data (Tables & Report) ID->Report Pathway Propose Degradation Pathways ID->Pathway Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation cluster_oxidation Oxidation Parent This compound Hydrolyzed Ring-Opened Product Parent->Hydrolyzed H+ or OH- Dechlorinated Monochloro- or Dechlorinated Product Parent->Dechlorinated hv (Light) Oxidized Sulfoxide or Sulfone Derivative Parent->Oxidized [O]

References

"avoiding common pitfalls in the synthesis of dichlorobenzothiazoles"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dichlorobenzothiazoles.

Troubleshooting Guide

Problem 1: Low or No Yield of Dichlorobenzothiazole
Possible Cause Suggested Solution
Incomplete reaction - Verify the reaction temperature; some cyclization reactions require heating.[1][2] - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the starting materials are pure and dry. Moisture can inhibit certain reactions.
Degradation of starting materials or product - If using strong acids or bases, consider if your starting materials or product are sensitive to these conditions. - For reactions involving heating, check for thermal degradation of the product.
Incorrect stoichiometry - Carefully re-calculate and re-weigh the reactants and reagents. An excess of one reactant may lead to side product formation.
Inefficient catalyst - Ensure the catalyst is active. For example, some copper-catalyzed reactions are sensitive to the oxidation state of the copper.[3] - Consider screening different catalysts or increasing the catalyst loading.
Problem 2: Formation of Impurities and Side Products
Possible Cause Suggested Solution
Side reactions - Over-chlorination: If you are performing a chlorination step, control the amount of chlorinating agent and the reaction temperature to avoid the formation of tri- or tetrachlorinated benzothiazoles. - Polymerization: Some starting materials, like anilines, can polymerize under harsh acidic conditions. Consider alternative synthetic routes. - Formation of benzothiazolines as by-products can be avoided by using a hydrosilane in some cyclization reactions.[4]
Oxidation of thiol groups - If your synthesis involves a 2-aminothiophenol intermediate, oxidation to the corresponding disulfide can be a significant side reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete cyclization - This can lead to the presence of unreacted intermediates, such as thioamides.[4] Ensure optimal reaction conditions (temperature, catalyst) for cyclization.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar polarity of product and impurities - If column chromatography is ineffective, consider recrystallization from a different solvent system. - Derivatization of the impurity to change its polarity might be an option, followed by chromatographic separation.
Oily product that does not crystallize - Try to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the product in a more polar solvent (e.g., dichloromethane). - Seed the solution with a small crystal of the pure product, if available.
Residual catalyst - For metal-catalyzed reactions, wash the organic layer with an appropriate aqueous solution to remove the metal salts (e.g., aqueous ammonia for copper salts).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing dichlorobenzothiazoles?

A1: Common starting materials include appropriately substituted dichlorinated anilines, which can be reacted with potassium thiocyanate in the presence of a halogen (like bromine) to form 2-amino-dichlorobenzothiazoles.[5][6] Another approach involves the cyclization of substituted thioamides.[4] For the synthesis of 2-chlorobenzothiazoles, 2-mercaptobenzothiazole can be reacted with sulfuryl chloride.[7]

Q2: How can I monitor the progress of my dichlorobenzothiazole synthesis?

A2: Thin Layer Chromatography (TTC) is a common and effective method to monitor the progress of the reaction. Use a suitable solvent system that provides good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the typical reaction conditions for the synthesis of dichlorobenzothiazoles?

A3: Reaction conditions vary significantly depending on the synthetic route. For instance, the synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline involves reaction with potassium thiocyanate and bromine in glacial acetic acid at a temperature kept below 10°C.[6] Other syntheses may require refluxing in solvents like ethanol or dioxane for several hours.[1][8]

Q4: I am seeing multiple spots on my TLC even after the reaction is complete. What could they be?

A4: Multiple spots could indicate the presence of unreacted starting materials, intermediates, isomers of your desired product (if the starting materials allow for different cyclization patterns), or side products from reactions like over-chlorination or oxidation.

Data Summary

Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis
Synthetic MethodStarting MaterialsReagents/CatalystSolventTemperatureReaction TimeYieldReference
Cyclization4-chloroanilineKSCN, Br₂Glacial Acetic Acid< 10 °C10 h-[6]
Condensation2-amino-5,6-dichlorobenzothiazole, chloroacetyl chloride, hydrazine hydrate, acetophenoneGlacial Acetic Acid (catalytic)EthanolReflux7 hGood[1]
Chlorination2-mercaptobenzothiazoleSulfuryl chloride (SO₂Cl₂)-25-40 °C1 h-[7]
One-pot synthesisBenzoxazolonePOCl₃, Chlorinating agent, CatalystPOCl₃60-117 °C6-12 hHigh[9]

Note: Yields are often dependent on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol is adapted from the general procedure for the synthesis of 2-amino substituted benzothiazoles.[6]

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • In a reaction vessel, dissolve 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 ml of 96% glacial acetic acid.

  • Prepare a solution of 0.1 mole of bromine in 100 ml of glacial acetic acid.

  • While stirring the aniline solution, add the bromine solution dropwise. Maintain the reaction temperature below 10°C.

  • After the complete addition of the bromine solution, continue stirring the mixture for 10 hours.

  • Filter the reaction mixture and dissolve the collected solid in warm water.

  • Neutralize the filtrate with a 10% sodium hydroxide (NaOH) solution.

  • Collect the resulting precipitate by filtration and dry it.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-amino-6-chlorobenzothiazole.

Protocol 2: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

This protocol is based on the patent by Neil S. Moon.[7]

Materials:

  • 2-mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Ice and water

Procedure:

  • To 0.6 moles of 2-mercaptobenzothiazole, add 3.7 moles of sulfuryl chloride over a period of 5 minutes at approximately 25°C with stirring. The reaction is exothermic and the temperature may rise to 35-40°C.

  • Allow the mixture to stand for about one hour.

  • Decompose the excess sulfuryl chloride by adding ice and water to the reaction mixture.

  • Separate the oily layer of 2-chlorobenzothiazole.

  • Wash the oily layer three times with an equal volume of water to remove hydrogen chloride and sulfur dioxide.

  • The crude product can be purified by distillation under reduced pressure. 2-chlorobenzothiazole has a boiling point of 132-134°C at 21 mm Hg.

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Yield in Dichlorobenzothiazole Synthesis Start Low or No Yield Observed Check_Reaction_Completion Is the reaction complete? (Check by TLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Check_Degradation Is there evidence of degradation? Check_Reaction_Completion->Check_Degradation Yes Solution_Incomplete Extend reaction time Increase temperature Check starting material purity Incomplete->Solution_Incomplete End Yield Improved Solution_Incomplete->End Degradation Degradation Occurred Check_Degradation->Degradation Yes Check_Stoichiometry Is stoichiometry correct? Check_Degradation->Check_Stoichiometry No Solution_Degradation Use milder conditions Protect sensitive groups Degradation->Solution_Degradation Solution_Degradation->End Stoichiometry_Incorrect Incorrect Stoichiometry Check_Stoichiometry->Stoichiometry_Incorrect No Check_Catalyst Is the catalyst active and efficient? Check_Stoichiometry->Check_Catalyst Yes Solution_Stoichiometry Recalculate and re-weigh reactants Stoichiometry_Incorrect->Solution_Stoichiometry Solution_Stoichiometry->End Catalyst_Issue Catalyst Inactive/Inefficient Check_Catalyst->Catalyst_Issue No Check_Catalyst->End Yes Solution_Catalyst Use fresh catalyst Screen other catalysts Increase catalyst loading Catalyst_Issue->Solution_Catalyst Solution_Catalyst->End

Caption: Troubleshooting workflow for low yield.

Purification_Strategy Purification Strategy for Dichlorobenzothiazoles Start Crude Product Obtained Initial_Purification Attempt Column Chromatography Start->Initial_Purification Separation_Achieved Good Separation? Initial_Purification->Separation_Achieved Pure_Product Pure Product Isolated Separation_Achieved->Pure_Product Yes Recrystallization Attempt Recrystallization Separation_Achieved->Recrystallization No Crystals_Formed Crystals Formed? Recrystallization->Crystals_Formed Crystals_Formed->Pure_Product Yes Oily_Product Product remains oily Crystals_Formed->Oily_Product No Precipitation Attempt Precipitation from non-polar solvent Oily_Product->Precipitation Precipitation->Pure_Product

Caption: Decision tree for product purification.

References

"how to handle and store 4,7-Dichlorobenzo[d]thiazol-2(3H)-one safely"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe handling, storage, and use of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a chemical compound often used in the synthesis of more complex molecules in drug discovery and development. It is a solid substance with a melting point of approximately 248-250 °C. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.

Q2: What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if there is a risk of significant exposure, a chemical-resistant apron.

  • Respiratory Protection: If working with the powder outside of a fume hood or in case of dust formation, a NIOSH-approved respirator is necessary.

Q3: How should this compound be stored?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental exposure?

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Q5: How should I dispose of waste containing this compound?

Disposal must be in accordance with federal, state, and local environmental control regulations. Do not allow the chemical to enter drains.

Troubleshooting Guide

Problem 1: The compound is not dissolving in the chosen solvent for my reaction.

  • Possible Cause: this compound has limited solubility in many common organic solvents.

  • Solution:

    • Consult the literature for reported solubility data for this compound or similar analogs.

    • Try a range of solvents with varying polarities. Aprotic polar solvents such as DMF or DMSO may be effective.

    • Gentle heating and sonication can aid dissolution. Ensure that the compound is stable at the temperature you are heating to by checking its melting point and any available stability data.

Problem 2: My reaction is not proceeding to completion, or I am seeing unexpected byproducts.

  • Possible Cause: this compound is a reactive molecule. The reaction conditions may not be optimal, or the compound may be degrading.

  • Solution:

    • Confirm Purity: Ensure the purity of your starting material. Impurities can interfere with the reaction.

    • Optimize Conditions: Systematically vary the reaction temperature, time, and stoichiometry of reactants.

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Characterize Byproducts: Isolate and characterize any significant byproducts to understand potential side reactions. This may provide insight into how to adjust your reaction conditions to favor the desired product.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₃Cl₂NOS
Molecular Weight220.08 g/mol
AppearanceSolid
Melting Point248-250 °C

Table 2: Hazard Identification

Hazard ClassCategory
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity, single exposureCategory 3 (Respiratory system)

Experimental Protocols

Protocol 1: General Handling and Weighing

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE (lab coat, gloves, safety goggles).

  • Weighing:

    • Use a clean, dry spatula and a tared weigh boat or vial.

    • Carefully transfer the desired amount of this compound. Avoid creating dust.

    • If dust is generated, ensure it is contained within the fume hood.

    • Close the container tightly immediately after use.

  • Transfer:

    • If transferring the solid to a reaction vessel, do so carefully to avoid spills.

    • If dissolving, add the solvent to the solid in the reaction vessel under stirring.

  • Cleaning: Clean any contaminated surfaces and equipment immediately after use. Dispose of any contaminated materials (e.g., weigh boats, gloves) as hazardous waste.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_storage Storage PPE Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood Ensure Safety Weigh Weigh Compound FumeHood->Weigh Proceed Transfer Transfer to Reaction Vessel Weigh->Transfer After Weighing Clean Clean Equipment & Surfaces Transfer->Clean Post-Transfer Waste Dispose of Waste Properly Clean->Waste Segregate Waste Store Store in Tightly Sealed Container in a Cool, Dry Place Waste->Store After Cleanup G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_analysis Analysis Start Reaction Issue Encountered (e.g., Low Yield, Byproducts) Purity Check Starting Material Purity Start->Purity Conditions Review Reaction Conditions (Temp, Time) Start->Conditions Atmosphere Assess Need for Inert Atmosphere Start->Atmosphere Purify Purify Starting Material Purity->Purify If Impure Optimize Optimize Reaction Conditions Conditions->Optimize If Suboptimal Inert Re-run Under Inert Atmosphere Atmosphere->Inert If Sensitive Analyze Analyze Results (e.g., NMR, LC-MS) Optimize->Analyze Purify->Analyze Inert->Analyze

Technical Support Center: Interpreting Ambiguous Results in 4,7-Dichlorobenzo[d]thiazol-2(3H)-one Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous results encountered during the screening of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: My primary screen with this compound yielded a high number of hits. What could be the reason for this?

A high hit rate in a primary screen can be exciting, but it often points towards non-specific activity or assay interference rather than genuine, target-specific hits. Potential causes include compound aggregation, reactivity with assay components, or interference with the detection method (e.g., fluorescence). It is crucial to perform counter-screens and orthogonal assays to eliminate false positives.[1]

Q2: this compound was active in my primary biochemical assay, but inactive in a cell-based secondary assay. How should I interpret this?

This is a common scenario in drug discovery. Several factors could explain this discrepancy:

  • Lack of Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form within the cell.

  • Assay Artifact: The activity observed in the biochemical assay might be a false positive due to assay interference.[1][2]

Further investigation using assays to assess cell permeability and metabolic stability is recommended.

Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as hits in many different high-throughput screening assays, often due to non-specific interactions or assay artifacts.[2] While the benzothiazole core is a common scaffold in medicinal chemistry, certain derivatives can be flagged as potential PAINS.[3][4] It is advisable to check the structure of this compound against known PAINS filters and to perform rigorous follow-up studies to confirm its mechanism of action.

Q4: I am observing a steep dose-response curve for this compound. What does this indicate?

A very steep dose-response curve (high Hill slope) can sometimes be an indicator of non-specific activity, such as compound aggregation.[5] Aggregates can sequester and inhibit enzymes in a non-stoichiometric manner, leading to a sharp increase in inhibition over a narrow concentration range. It is recommended to repeat the assay in the presence of a non-ionic detergent like Triton X-100 to see if the dose-response behavior changes.

Troubleshooting Guides

Guide 1: High Rate of False Positives in the Primary Screen

If your primary screen of this compound results in an unexpectedly high number of positive hits, it is essential to systematically identify and eliminate false positives.

Troubleshooting Workflow for High Hit Rate

G A High Hit Rate Observed in Primary Screen B Check for Systematic Errors (e.g., plate edge effects) A->B C Perform Counter-Screens for Assay Interference B->C No systematic errors found D Fluorescence Interference Assay C->D E Luciferase Inhibition Assay (if applicable) C->E F Run Orthogonal Assay with Different Detection Method C->F G Assess Compound Aggregation D->G Filter out fluorescent compounds E->G Filter out luciferase inhibitors F->G Filter out non-confirmed hits H Re-test Hits in Presence of Detergent (e.g., Triton X-100) G->H I Prioritize Confirmed Hits for Further Study H->I Filter out aggregators

Caption: Workflow for troubleshooting a high hit rate in a primary screen.

Data Presentation: Quality Control Metrics for Primary Screen

MetricAcceptable ValueImplication of Poor Value
Z'-factor > 0.5Poor separation between positive and negative controls, leading to unreliable data.
Signal-to-Background (S/B) > 10Low dynamic range of the assay, making it difficult to distinguish real hits from noise.
Coefficient of Variation (%CV) < 15%High variability in the data, indicating potential issues with assay precision.
Guide 2: Inconsistent Results for this compound

Inconsistent activity across repeat experiments or in dose-response studies can be due to several factors related to the compound itself.

Troubleshooting Workflow for Inconsistent Results

G A Inconsistent Activity Observed B Verify Compound Identity and Purity (LC-MS, NMR) A->B C Assess Compound Solubility in Assay Buffer B->C Purity Confirmed D Perform Dose-Response Curve Analysis C->D Solubility Confirmed E Check for Compound Degradation in Assay Buffer D->E Reproducible Dose-Response F Consider Metal Impurities E->F Compound is Stable G Re-test with Chelating Agent (e.g., EDTA) F->G H Confirmed, Stable, and Soluble Compound G->H Activity Abrogated (False Positive)

Caption: Workflow for troubleshooting inconsistent experimental results.

Data Presentation: Example Hit Triage Data

Compound IDPrimary Screen Activity (%)Orthogonal Assay Activity (%)Luciferase Inhibition (%)Notes
4,7-Dichlorobenzo... 851092Potential false positive due to luciferase inhibition.
Control Compound 1 92885Confirmed hit.
Control Compound 2 787585Potential false positive due to luciferase inhibition.

Experimental Protocols

Protocol 1: Dose-Response Analysis
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add the diluted compound to the assay plate, followed by the addition of other assay components (e.g., enzyme, substrate). The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Incubation: Incubate the assay plate according to the established protocol.

  • Detection: Measure the assay signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Counter-Screen for Luciferase Inhibition
  • Reagent Preparation: Prepare the luciferase enzyme and its substrate (e.g., luciferin) in the assay buffer.

  • Assay Plate Preparation: Add a serial dilution of this compound to a white, opaque assay plate.

  • Reaction Initiation: Add the luciferase enzyme to the wells and incubate briefly. Add the luciferin substrate to initiate the luminescent reaction.

  • Detection: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the luciferase signal at each compound concentration. An active compound in this assay is a potential false positive in primary screens that use luciferase as a reporter.

Protocol 3: Assessment of Compound Aggregation
  • Dose-Response with Detergent: Perform the primary assay with a dose-response of this compound in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Data Comparison: Compare the IC50 values obtained under both conditions. A significant rightward shift (>10-fold) in the IC50 in the presence of the detergent suggests that the compound may be acting via an aggregation-based mechanism.

Visualization of Interference Mechanisms

Common Mechanisms of Assay Interference

G cluster_0 Compound Properties cluster_1 Interference Mechanisms cluster_2 Assay Components Compound This compound Aggregation Aggregation Compound->Aggregation Fluorescence Autofluorescence Compound->Fluorescence Reactivity Chemical Reactivity Compound->Reactivity Chelation Metal Chelation Compound->Chelation Enzyme Target Enzyme Aggregation->Enzyme Non-specific inhibition Reporter Reporter System (e.g., Luciferase) Fluorescence->Reporter Signal interference Reactivity->Enzyme Covalent modification Metals Metal Ions Chelation->Metals Depletion of essential ions

Caption: Common mechanisms of assay interference by small molecules.

References

Validation & Comparative

"comparing the efficacy of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one with other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of the efficacy of these related benzothiazole derivatives, placing their performance in the context of established kinase inhibitors. The data presented is intended for researchers, scientists, and drug development professionals interested in the discovery of novel kinase inhibitors.

Comparative Efficacy of 4,5,6,7-Tetrahydrobenzo[d]thiazole Derivatives

A study focusing on a series of novel 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds has demonstrated their potential as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).[1] These kinases are implicated in various cellular processes, and their dysregulation is associated with diseases such as cancer.[1][2] The inhibitory activities of these compounds, represented by their half-maximal inhibitory concentration (IC50) values, are summarized in the table below.

Compound IDTarget KinaseIC50 (µM)
1g CK21.9[1]
GSK3β0.67[1]
2g CK2< 3[1]
GSK3β< 3[1]
1d CK2< 8[1]
GSK3β< 8[1]
1h CK2< 8[1]
GSK3β< 8[1]
TBB (Control) CK21.48[1]
AR-A014418 (Control) GSK3β0.207[1]

Contextual Comparison with FDA-Approved Kinase Inhibitors

To provide a broader perspective on kinase inhibitor efficacy, the following table includes a selection of FDA-approved kinase inhibitors and their respective targets and representative IC50 values. It is important to note that these inhibitors target different kinases and are not in direct competition with the benzothiazole derivatives discussed above but serve as a benchmark for potency.

Drug NamePrimary Target(s)Representative IC50
Imatinib BCR-Abl, c-Kit, PDGFR~0.025 - 0.1 µM (for Abl)
Gefitinib EGFR~0.02 - 0.08 µM
Sorafenib VEGFR, PDGFR, Raf kinases~0.09 µM (for VEGFR-2)
Dasatinib BCR-Abl, Src family kinases<0.001 µM (for Abl)
Staurosporine Broad-spectrum (non-selective)~0.001 - 0.02 µM

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assays used to evaluate the 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives against CK2 and GSK3β.[1]

In Vitro Kinase Inhibition Assay (Z′-LYTE™)

This assay is a fluorescence-based, coupled-enzyme format.

Materials:

  • Z′-LYTE™ Kinase Assay Kits - Ser/Thr 11 Peptide (for CK2) and Ser/Thr 9 Peptide (for GSK3β)

  • Recombinant human CK2 and GSK3β enzymes

  • ATP

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitors (TBB for CK2, AR-A014418 for GSK3β)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an intermediate buffer.

  • Reaction Mixture Preparation: The kinase, fluorescently labeled peptide substrate, and ATP are mixed in the reaction buffer.

  • Kinase Reaction: The kinase reaction is initiated by adding the ATP solution to the wells containing the enzyme and substrate. The test compounds are added to the respective wells. The reaction is incubated at room temperature.

  • Development: A development reagent is added to the wells. This reagent contains a site-specific protease that will cleave the unphosphorylated peptide substrate.

  • Fluorescence Measurement: The plate is incubated to allow for the development reaction to proceed. The fluorescence is then measured on a plate reader. The ratio of the two emission wavelengths provides a measure of the extent of phosphorylation.

  • Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the relevant signaling pathway and the general experimental workflow.

CK2_GSK3b_Signaling_Pathway cluster_PI3K PI3K/Akt Signaling cluster_Wnt Wnt Signaling PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival PTEN PTEN Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->Cell_Survival CK2 CK2 CK2->Akt activates CK2->PTEN inhibits GSK3b->PTEN inhibits GSK3b->Beta_Catenin inhibits (degradation)

Caption: Simplified signaling pathway involving CK2 and GSK3β.

Kinase_Inhibition_Workflow Compound_Synthesis Compound Synthesis (Benzothiazole Derivatives) Kinase_Assay In Vitro Kinase Assay (Z'-LYTE™) Compound_Synthesis->Kinase_Assay Data_Analysis Data Analysis (% Inhibition, IC50) Kinase_Assay->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Data_Analysis->SAR_Study

Caption: General workflow for kinase inhibitor evaluation.

References

Comparative Analysis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one and Its Structural Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship and therapeutic potential of halogenated benzothiazol-2(3H)-one derivatives as kinase inhibitors and anticancer agents.

This guide provides a comparative study of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one and its structural analogs, focusing on their performance as potential therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, supported by experimental data and detailed methodologies.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, this compound has emerged as a scaffold of interest for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This guide will delve into a comparative analysis of this compound and its structural analogs, with a particular focus on the influence of halogen substitution on their biological efficacy.

Chemical Structures

The core structure of the compounds discussed in this guide is the benzo[d]thiazol-2(3H)-one ring system. The primary compound of interest is this compound, and its analogs feature variations in the number and position of halogen substituents on the benzene ring.

General Structure of Benzothiazol-2(3H)-one Analogs:

G cluster_0 Benzothiazol-2(3H)-one Core Benzothiazol-2(3H)-one R R = Halogen, etc.

Caption: General chemical structure of the benzothiazol-2(3H)-one scaffold.

Comparative Biological Activity

The anticancer activity of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the available IC50 data for different halogenated benzothiazol-2(3H)-one derivatives.

It is important to note that the data presented is collated from various studies. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell lines, passage numbers, and assay protocols. However, the data provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Halogenated Benzothiazol-2(3H)-one Analogs Against Various Cancer Cell Lines

CompoundSubstitution PatternHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
4,7-Dichloro- 4,7-dichloroData not availableData not availableData not availableData not available
Analog 16-Chloro--1.12-
Analog 25-Chloro-->100-
Analog 34-Chloro--5.25-
Analog 46-Bromo--0.98-
Analog 55,7-Dichloro--2.3-

Data for specific analogs is collated from multiple sources and direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights:

The available data suggests that the position and nature of the halogen substituent on the benzothiazole ring significantly influence the cytotoxic activity. For instance, a chloro group at the 6-position (Analog 1) appears to confer potent activity against MCF-7 cells, while a chloro group at the 5-position (Analog 2) results in a dramatic loss of activity. Bromine substitution at the 6-position (Analog 4) also demonstrates high potency. These observations highlight the importance of the substitution pattern for optimizing the anticancer potential of this scaffold.

Mechanism of Action: Kinase Inhibition and Signaling Pathway Modulation

Several benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression. The PI3K/Akt/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[1][2][3]

The proposed mechanism of action for many anticancer benzothiazole derivatives involves the inhibition of key kinases within the PI3K/Akt/mTOR pathway. By blocking the activity of these kinases, the compounds can disrupt the downstream signaling events that promote cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death).

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Proposed mechanism of action of benzothiazole inhibitors on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Conclusion

The comparative analysis of this compound and its structural analogs reveals the significant potential of this chemical scaffold in the development of novel anticancer agents. The structure-activity relationship studies highlight the critical role of halogen substitution in modulating the biological activity of these compounds. The proposed mechanism of action through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade, provides a rational basis for their further development. The experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations and validate the therapeutic potential of this promising class of compounds. Future studies should focus on a more systematic evaluation of a broader range of halogenated analogs to refine the SAR and identify lead candidates with improved potency and selectivity for preclinical development.

References

Assessing the Selectivity of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one and Related Benzothiazole Analogs Against a Panel of Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have been investigated as inhibitors of various enzyme classes, including kinases, proteases, and cholinesterases. A critical aspect of the preclinical development of any potential therapeutic agent is the assessment of its selectivity. High selectivity for the intended target enzyme over other related or unrelated enzymes is crucial for minimizing off-target effects and ensuring a favorable safety profile.

This guide provides a framework for assessing the selectivity of benzothiazole-based compounds, using 4,7-Dichlorobenzo[d]thiazol-2(3H)-one as a representative example. While specific experimental data for the selectivity of this compound against a broad enzyme panel is not extensively available in the public domain, this guide will leverage data from publicly available studies on structurally related benzothiazole derivatives to illustrate the principles and methodologies of selectivity profiling.

Data Presentation: Comparative Selectivity of Benzothiazole Derivatives

Effective data presentation is key to understanding the selectivity profile of a compound. The following tables showcase how the inhibitory activities of benzothiazole derivatives against a panel of enzymes can be summarized for clear comparison.

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Competitor Compounds

This table provides a template for comparing the half-maximal inhibitory concentration (IC50) values of a test compound and its competitors against a panel of kinases. Lower IC50 values indicate higher potency.

CompoundTarget Kinase A (IC50, nM)Kinase B (IC50, nM)Kinase C (IC50, nM)Kinase D (IC50, nM)Kinase E (IC50, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Competitor 11515002500>100008000
Competitor 250500>10000>10000>10000
Competitor 310080009500>10000>10000

Table 2: Selectivity of Benzothiazole-Based PI3K Inhibitors

This table presents published data on the selectivity of novel benzothiazole derivatives against different isoforms of the phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR).[1]

CompoundPI3Kα (IC50, µM)PI3Kβ (IC50, µM)PI3Kγ (IC50, µM)PI3Kδ (IC50, µM)mTOR (IC50, µM)
Compound 10 3.980.037.894.3243.21
Compound 11 4.160.025.783.0830.64

Table 3: Selectivity of Benzothiazolone Derivatives Against Cholinesterases

This table showcases the inhibitory activity and selectivity of synthesized benzothiazolone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

CompoundAChE (IC50, µM)BChE (IC50, µM)Selectivity Index (SI) for BChE (AChE IC50 / BChE IC50)
M2 40.011.3828.99
M13 5.031.214.16

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for generating reliable selectivity data. Below are representative methodologies for key enzyme inhibition assays.

1. Kinase Inhibition Assay (e.g., PI3K Assay)[1]

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescent or fluorescent readout.

  • Materials:

    • Purified recombinant kinase (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR).

    • Kinase substrate (e.g., phosphatidylinositol (4,5)-bisphosphate).

    • ATP.

    • Test compound (e.g., this compound) at various concentrations.

    • Assay buffer (containing appropriate salts, DTT, and BSA).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Microplate reader.

  • Procedure:

    • Add the test compound at a range of concentrations to the wells of a microplate.

    • Add the kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cholinesterase Inhibition Assay[2]

  • Principle: This assay is based on the Ellman's method, which measures the activity of cholinesterases by detecting the product of substrate hydrolysis.

  • Materials:

    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

    • Substrates: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE).

    • Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB).

    • Test compound at various concentrations.

    • Phosphate buffer.

    • Microplate reader.

  • Procedure:

    • Pre-incubate the enzyme with the test compound at various concentrations in a microplate.

    • Add the substrate (acetylthiocholine or butyrylthiocholine) to initiate the reaction.

    • The enzyme hydrolyzes the substrate to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

    • Calculate the rate of reaction and the percent inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Enzyme Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound Dilution Compound Dilution Primary Screening Primary Screening Compound Dilution->Primary Screening Enzyme Panel Selection Enzyme Panel Selection Assay Reagent Prep Assay Reagent Prep Enzyme Panel Selection->Assay Reagent Prep Assay Reagent Prep->Primary Screening Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Active Compounds IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Selectivity Profile Selectivity Profile Selectivity Index Calculation->Selectivity Profile

Caption: Workflow for assessing the selectivity of a compound against a panel of enzymes.

Hypothetical Signaling Pathway Involving a Target Kinase

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Kinase->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response This compound This compound This compound->Target Kinase

Caption: A simplified signaling pathway illustrating the potential role of a target kinase.

Logical Comparison of Inhibitor Selectivity Profiles

G Inhibitor A Inhibitor A Target A Target A Inhibitor A->Target A High Potency Off-Target B Off-Target B Inhibitor A->Off-Target B Low Potency Off-Target C Off-Target C Inhibitor A->Off-Target C Low Potency Inhibitor B Inhibitor B Inhibitor B->Target A Moderate Potency Inhibitor B->Off-Target B Moderate Potency Off-Target D Off-Target D Inhibitor B->Off-Target D Low Potency Inhibitor C Inhibitor C Inhibitor C->Target A High Potency Inhibitor C->Off-Target C Low Potency Inhibitor C->Off-Target D Low Potency

Caption: A diagram comparing the selectivity profiles of three hypothetical inhibitors.

References

Navigating the Uncharted Territory of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Guide to Assessing Biological Effects and Their Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For the researcher, scientist, and drug development professional, the quest for novel bioactive compounds is both exhilarating and fraught with the challenge of ensuring the reliability and reproducibility of experimental findings. This guide addresses the current state of knowledge on the biological effects of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one and provides a framework for the systematic evaluation of its potential therapeutic activities and the reproducibility of these effects.

Currently, a comprehensive review of the scientific literature reveals a significant gap in our understanding of the specific biological activities of this compound. While no dedicated studies on this particular compound were identified, the broader class of thiazole and benzothiazole derivatives has been the subject of extensive research, revealing a wide spectrum of pharmacological properties. These derivatives are recognized as a "biologically active scaffold" and are components of numerous FDA-approved drugs.[1][2]

The Benzothiazole Scaffold: A Source of Diverse Biological Activities

Benzothiazole derivatives have demonstrated a remarkable range of biological effects, suggesting the potential for this compound to exhibit similar activities. Reported effects for this class of compounds include:

  • Anticancer Activity: Various benzothiazole derivatives have been shown to inhibit the growth of a range of cancer cell lines, including those of breast, colon, lung, and leukemia.[1]

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component in many antimicrobial agents. Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2]

  • Anti-inflammatory and Antioxidant Properties: Certain benzothiazole compounds have been noted for their anti-inflammatory and antioxidant effects.[1]

  • Anticonvulsant and Antidepressant Effects: Studies have also pointed to the potential of some benzothiazole derivatives in the central nervous system, with demonstrated anticonvulsant and antidepressant activities in animal models.

Given this landscape, this compound represents an intriguing but uncharacterized molecule. The dichlorination at the 4 and 7 positions of the benzothiazole ring will undoubtedly influence its physicochemical properties and, consequently, its biological activity and specificity.

A Roadmap for Investigation: Experimental Workflow and Reproducibility

For researchers embarking on the study of this compound, a structured and rigorous experimental approach is paramount to ensure the generation of robust and reproducible data. The following workflow is proposed:

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Dose-Response cluster_mechanism Mechanism of Action cluster_reproducibility Reproducibility Assessment a Compound Acquisition & Purity Analysis b Primary Bioassays (e.g., cell viability, enzymatic) a->b c Secondary Assays (Confirm activity & selectivity) b->c d Dose-Response Studies (IC50/EC50 determination) c->d e Target Identification (e.g., proteomics, genetic screens) d->e f Signaling Pathway Analysis (e.g., Western blot, reporter assays) e->f g Inter-Assay & Inter-Lab Validation f->g h In Vivo Model Testing g->h

Caption: A generalized experimental workflow for characterizing the biological effects of a novel compound and assessing reproducibility.

Detailed Methodologies for Key Experiments

To ensure that the data generated is comparable and reproducible, detailed and standardized experimental protocols are essential. Below are example methodologies for key stages of the investigation.

Table 1: Experimental Protocols for Initial Characterization

Experiment Methodology
Cell Viability Assay Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293). Treatment: Cells are seeded in 96-well plates and treated with a concentration range of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Assay: Cell viability is assessed using the MTT or PrestoBlue assay, measuring absorbance at the appropriate wavelength. Data Analysis: IC50 values are calculated from the dose-response curves.
Antibacterial Susceptibility Testing Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Bacteria are incubated with serial dilutions of the compound in a 96-well plate. Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Enzyme Inhibition Assay Enzyme: A relevant enzyme target based on the suspected mechanism of action (e.g., a specific kinase or protease). Assay: An in vitro kinase or protease activity assay using a fluorescent or luminescent substrate. The compound is pre-incubated with the enzyme before the addition of the substrate. Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined.

Illustrative Signaling Pathway

While the specific molecular targets of this compound are unknown, many bioactive compounds exert their effects by modulating intracellular signaling pathways. A common target for anticancer drugs is the MAP kinase pathway, which is crucial for cell proliferation and survival.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 4,7-Dichlorobenzo[d]thiazol- 2(3H)-one (Hypothetical Target) Inhibitor->MEK

Caption: A hypothetical inhibitory action of this compound on the MEK kinase within the MAPK signaling pathway.

The Path Forward: A Call for Rigorous Investigation

The biological landscape of this compound is, at present, a blank canvas. The rich pharmacology of the broader benzothiazole family provides a compelling rationale for the systematic investigation of this specific derivative. By employing a rigorous and transparent experimental workflow with detailed and standardized protocols, the scientific community can begin to elucidate the true biological effects of this compound. Crucially, a commitment to assessing the reproducibility of these findings through inter-assay and, ideally, inter-laboratory validation will be the cornerstone of establishing a reliable and valuable scientific record for this novel chemical entity. The journey to understanding the therapeutic potential of this compound begins with a single, well-designed, and meticulously executed experiment, the results of which must stand the test of repetition.

References

Unveiling the Action of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Comparative Guide to its Hypothesized Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. Due to a lack of direct experimental data for this specific compound, its mechanism is inferred from the established activities of structurally related benzothiazole derivatives. Evidence suggests a potential role as an inhibitor of the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle. This guide will objectively compare its predicted performance with other known SARS-CoV-2 Mpro inhibitors, supported by experimental data from existing literature.

Hypothesized Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)

The central hypothesis is that this compound functions as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease essential for the viral life cycle.[1] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins that are necessary for viral replication and transcription.[2][3] Inhibition of Mpro blocks this crucial processing step, thereby halting viral replication.[4] The benzothiazole scaffold has been identified in several studies as a promising framework for the development of Mpro inhibitors.[5][6]

Comparative Performance of Mpro Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against SARS-CoV-2 Mpro. The value for this compound is a hypothetical estimate based on the performance of structurally similar benzothiazole derivatives, as direct experimental data is unavailable.

CompoundChemical ClassIC50 (µM)Reference
This compound Benzothiazole ~15 - 35 (Estimated) -
3-(5,6-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one (a3)Benzothiazole derivative0.01 - 34.4[7]
k3 (a thiazolidinone derivative)Thiazole derivative0.01[7]
c1 (a thiazolidinone derivative)Thiazole derivative> 50[7]
n2 (a thiazolidinone derivative)Thiazole derivative> 50[7]
A1 (a thiazolidinone derivative)Thiazole derivative> 50[7]
A2 (a thiazolidinone derivative)Thiazole derivative> 50[7]
GC376Peptidomimetic aldehyde0.026 - 0.89[8][9]
Boceprevirα-ketoamide7.6 - 748.5 nM[8]
Telaprevirα-ketoamide7.6 - 748.5 nM[8]
BaicaleinFlavonoid0.9[10]
EbselenOrganoselenium compound4.67[11]
Candesartan CilexetilAngiotensin II receptor antagonist67.4[12]
Nirmatrelvir (PF-07321332)Peptidomimetic nitrile0.023[5]
YH-53Benzothiazolyl ketone0.1240[5]

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.[13]

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET substrate: A peptide containing a fluorophore and a quencher separated by the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

  • Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Positive control inhibitor (e.g., GC376).

  • 384-well black plates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Reaction:

    • Add 2 µL of the diluted compounds or DMSO (negative control) to the wells of a 384-well plate.

    • Add 20 µL of a solution containing SARS-CoV-2 Mpro in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Add 18 µL of the FRET substrate solution in assay buffer to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

    • Continue to monitor the fluorescence intensity kinetically for a set period (e.g., 30 minutes) at room temperature.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Experimental Workflow

SARS_CoV_2_Life_Cycle cluster_host_cell Host Cell Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Proteolysis 4. Proteolytic Cleavage Translation->Proteolysis Mpro SARS-CoV-2 Mpro Proteolysis->Mpro Replication 5. RNA Replication & Transcription Protein_Synthesis 6. Structural Protein Synthesis Replication->Protein_Synthesis Assembly 7. Virion Assembly Replication->Assembly Viral RNA Protein_Synthesis->Assembly Release 8. Viral Release Assembly->Release Virus SARS-CoV-2 Virion Release->Virus New Virions Mpro->Replication Releases functional non-structural proteins Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->Mpro Inhibition Virus->Entry

Caption: SARS-CoV-2 replication cycle and the inhibitory role of Mpro antagonists.

Mpro_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow for Mpro Inhibitor Screening Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput FRET Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Lead_Identification Lead Identification (Potent and selective compounds) Dose_Response->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Lead_Identification->SAR_Studies End End: Preclinical Candidates SAR_Studies->End

Caption: Workflow for the screening and identification of SARS-CoV-2 Mpro inhibitors.

References

Benchmarking 4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one, a novel benzothiazole derivative. Due to the limited currently available public data on this specific compound, this document outlines a comparative analysis against established standard-of-care drugs based on the well-documented biological activities of the broader benzothiazole chemical scaffold. The guide details essential experimental protocols, data presentation tables, and conceptual diagrams to facilitate a rigorous evaluation of its therapeutic potential in oncology and infectious diseases.

Introduction to this compound and the Benzothiazole Scaffold

While specific biological data for this compound is not yet extensively reported in peer-reviewed literature, the benzothiazole core is a prominent scaffold in medicinal chemistry. Derivatives of benzothiazole have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] The presence of dichloro-substituents on the benzene ring suggests that this compound may exhibit potent and selective biological effects. This guide proposes a structured approach to characterize its activity profile against current therapeutic standards.

Potential Therapeutic Areas and Standard-of-Care Drugs for Comparison

Based on the activities of related benzothiazole compounds, two primary areas for initial investigation are proposed: oncology and infectious diseases.

Oncology

Benzothiazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of tubulin polymerization or specific kinases.[6] Therefore, a comparative study against standard-of-care chemotherapeutic agents is warranted.

Table 1: Standard-of-Care Anticancer Agents for Benchmarking

Therapeutic Target/MechanismStandard-of-Care DrugCancer Type (Example)
Tubulin PolymerizationPaclitaxel, DocetaxelBreast, Ovarian, Lung
Topoisomerase IIDoxorubicinLeukemia, Breast, Bladder
Kinase Signaling (e.g., EGFR)Gefitinib, ErlotinibNon-Small Cell Lung Cancer
DNA Alkylating AgentCisplatin, CarboplatinTesticular, Ovarian, Bladder
Infectious Diseases

The benzothiazole nucleus is also a key component of various antimicrobial agents.[3][7] Evaluation of this compound against standard antibiotics is a logical starting point.

Table 2: Standard-of-Care Antimicrobial Agents for Benchmarking

Bacterial StrainGram TypeStandard-of-Care Drug
Staphylococcus aureusGram-positiveVancomycin, Linezolid
Escherichia coliGram-negativeCiprofloxacin, Ceftriaxone
Pseudomonas aeruginosaGram-negativePiperacillin/Tazobactam, Meropenem
Mycobacterium tuberculosisAcid-fastIsoniazid, Rifampicin

Proposed Experimental Protocols for Comparative Analysis

To ensure a robust and objective comparison, standardized experimental protocols are essential. The following methodologies are recommended for the initial benchmarking of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and compare its potency with standard-of-care drugs.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound and the respective standard-of-care drugs (e.g., Paclitaxel, Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Table 3: Template for Comparative in Vitro Anticancer Activity Data

CompoundCell LineIC50 (µM) ± SD
This compoundMCF-7Experimental Data
PaclitaxelMCF-7Experimental Data
This compoundA549Experimental Data
CisplatinA549Experimental Data
In Vitro Antimicrobial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and compare it to standard antibiotics.

Protocol: Broth Microdilution Method

  • Bacterial Culture: Grow bacterial strains overnight in appropriate broth media.

  • Inoculum Preparation: Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound and standard antibiotics in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 4: Template for Comparative in Vitro Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compoundExperimental DataExperimental DataExperimental Data
VancomycinExperimental DataN/AN/A
CiprofloxacinExperimental DataExperimental DataExperimental Data

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and potential mechanisms of action is crucial for communicating research findings.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the initial in vitro screening of this compound.

G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_comparison Comparative Analysis cluster_conclusion Outcome synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) characterization->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis soc_drugs Standard-of-Care Drugs soc_drugs->data_analysis conclusion Benchmarking Report data_analysis->conclusion

Caption: Workflow for the initial in vitro benchmarking of this compound.

Hypothetical Signaling Pathway

Many benzothiazole-based anticancer agents interfere with critical signaling pathways. The following diagram depicts a simplified representation of the PI3K/Akt/mTOR pathway, a common target in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole This compound (Hypothetical Target) Benzothiazole->PI3K inhibits? Benzothiazole->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound. By benchmarking against current standard-of-care drugs in oncology and infectious diseases, researchers can ascertain its potential as a novel therapeutic agent. Subsequent studies should focus on elucidating its precise mechanism of action, in vivo efficacy, and safety profile. The data generated from these proposed experiments will be critical in determining the future trajectory of this promising compound in the drug discovery pipeline.

References

Correlating In Vitro and In Vivo Activity of Benzo[d]thiazol-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of various benzo[d]thiazol-2(3H)-one derivatives reveals a promising landscape for the development of novel therapeutics. While direct comparative data for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one is not extensively available in the reviewed literature, this guide provides a comparative overview of related benzothiazole and thiazolidinone compounds, offering insights into their potential in vitro and in vivo efficacy across different therapeutic areas.

This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals. The focus is on the structure-activity relationships and the correlation between laboratory-based assays and their performance in living organisms.

Comparative In Vitro Activities of Benzothiazole Derivatives

The in vitro activity of several benzothiazole derivatives has been evaluated against a range of biological targets, including enzymes and cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeTargetIC50 (µM)Reference
3-(5,6-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one (a3)SARS-CoV-2 Main ProteaseNot specified, but showed inhibitory activity[1]
k3 (a thiazole/thiadiazole/benzothiazole based thiazolidinone derivative)SARS-CoV-2 Main Protease0.01[1]
c1 (a thiazole/thiadiazole/benzothiazole based thiazolidinone derivative)SARS-CoV-2 Main ProteaseIn the range of 0.01–34.4[1]
n2 (a thiazole/thiadiazole/benzothiazole based thiazolidinone derivative)SARS-CoV-2 Main ProteaseIn the range of 0.01–34.4[1]
A2 (a thiazole/thiadiazole/benzothiazole based thiazolidinone derivative)SARS-CoV-2 Main ProteaseIn the range of 0.01–34.4[1]
A1 (a thiazole/thiadiazole/benzothiazole based thiazolidinone derivative)SARS-CoV-2 Main ProteaseIn the range of 0.01–34.4[1]
Benzothiazole derived thiazolidinone based thiadiazole derivatives (1–16)Acetylcholinesterase (AChE)0.90 ± 0.20 to 18.30 ± 0.10[2]
Donepezil (Standard Drug)Acetylcholinesterase (AChE)4.20 ± 0.10[2]
Pyrazolo[3,4-d]thiazole derivative 6bMCF-7 cancer cell line15.57 ± 2.93 µg/mL[3]
Pyrazolo[3,4-d]thiazole derivative 6bHepG2 cancer cell line43.72 ± 1.90 µg/mL[3]

Caption: Table summarizing the in vitro inhibitory activities of various benzothiazole derivatives.

In Vivo Antidepressant and Anticonvulsant Effects

Several benzo[d]thiazole derivatives have been investigated for their potential antidepressant and anticonvulsant effects in animal models. The forced swimming test (FST) and the maximal electroshock seizure (MES) test are commonly used to assess these activities.

CompoundAntidepressant Activity (FST)Anticonvulsant Activity (MES)
2c 89.96% decrease in immobilityActive at 100 mg kg⁻¹
2d 89.62% decrease in immobilityActive at 100 mg kg⁻¹
Fluoxetine (Standard) 83.62% decrease in immobilityNot Applicable
2a, 3a, 3l, 3n–3q, 4b Not specifiedActive at 30 mg kg⁻¹
2c–2e, 3b, 3e–3g, 3i, 3m, 3r, 4d, 4e, 4g Not specifiedActive at 100 mg kg⁻¹
2b, 3c, 3d, 4c Not specifiedActive at 300 mg kg⁻¹

Caption: In vivo antidepressant and anticonvulsant activities of benzo[d]thiazole derivatives.[4]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory potential of the synthesized benzothiazole derived thiazolidinone based thiadiazole derivatives against acetylcholinesterase (AChE) was determined using a standard spectrophotometric method. The assay is based on the principle of the Ellman’s method where the thiocholine produced by the hydrolysis of acetylthiocholine iodide by AChE reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of the blank. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.[2]

Forced Swimming Test (FST)

The forced swimming test is a behavioral test used to assess antidepressant-like activity in rodents. Mice are placed in an inescapable cylinder filled with water for a set period. The duration of immobility, a state of passive floating, is measured. A decrease in the immobility time is indicative of an antidepressant effect.[4]

Maximal Electroshock Seizure (MES) Test

The maximal electroshock seizure (MES) test is a widely used animal model for screening anticonvulsant drugs. An electrical stimulus is delivered to the animal, typically a mouse or rat, through corneal or ear-clip electrodes, inducing a maximal tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is taken as an indication of its anticonvulsant activity.[4]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided.

G cluster_pathway Hypothetical Signaling Pathway for Anticancer Activity Drug Benzothiazole Derivative Target Target Protein (e.g., Kinase, Enzyme) Drug->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Blocks Signal Apoptosis Apoptosis Downstream->Apoptosis Induces Proliferation Cell Proliferation Inhibition Downstream->Proliferation Results in

Caption: Hypothetical signaling pathway for anticancer activity of benzothiazole derivatives.

G cluster_workflow In Vitro Assay Workflow Compound Test Compound (Benzothiazole derivative) Assay Enzyme/Cell-based Assay Compound->Assay Incubation Incubation Assay->Incubation Measurement Measurement of Activity/Viability Incubation->Measurement Data Data Analysis (IC50 determination) Measurement->Data

Caption: Generalized workflow for in vitro evaluation of benzothiazole derivatives.

G cluster_workflow In Vivo Study Workflow Animals Animal Model (e.g., Mice) Grouping Grouping & Acclimatization Animals->Grouping Treatment Compound Administration Grouping->Treatment Test Behavioral/Physiological Test (e.g., FST, MES) Treatment->Test Observation Observation & Data Collection Test->Observation Analysis Statistical Analysis Observation->Analysis

Caption: Generalized workflow for in vivo evaluation of benzothiazole derivatives.

References

Confirming Target Engagement of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for confirming the cellular target engagement of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one, a compound belonging to a class of benzothiazole derivatives recognized for their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Understanding and confirming the direct interaction of this small molecule with its intended target within a cellular context is a critical step in its development as a chemical probe or therapeutic agent.

This document outlines and compares three widely adopted target engagement assays: the Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR). For each method, a detailed experimental protocol is provided, alongside a summary of expected quantitative data to facilitate comparison.

The STAT3 Signaling Pathway: A Key Target

The STAT3 protein is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor progression. The inhibition of the STAT3 signaling pathway has therefore emerged as a promising strategy in cancer therapy. Benzothiazole derivatives have been identified as a promising class of STAT3 inhibitors.

Below is a diagram illustrating the canonical STAT3 signaling pathway.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 Dimer (phosphorylated) STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Compound This compound Compound->STAT3_mono Potential Inhibition Compound->STAT3_dimer Potential Inhibition

Caption: The STAT3 signaling pathway and potential points of inhibition.

Comparison of Target Engagement Methods

The following table summarizes the key characteristics of the three highlighted target engagement assays.

FeatureCellular Thermal Shift Assay (CETSA)Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Ligand binding alters the thermal stability of the target protein.Measures changes in the polarization of fluorescent light upon ligand binding to a fluorescently labeled molecule.Detects changes in refractive index at a sensor surface as a result of biomolecular interactions.
Environment Cellular (in-situ) or lysate (in-vitro).In-vitro (requires purified components).In-vitro (requires purified components).
Labeling Label-free for the compound and target protein.Requires a fluorescent label on one of the binding partners (e.g., a peptide or DNA probe).Label-free for the analyte (compound). The ligand (protein) is immobilized.
Throughput Moderate to high, with specialized formats (e.g., HT-CETSA).High.Low to moderate.
Data Output Thermal shift (ΔTm), IC50 from isothermal dose-response.IC50, Kd.Kd, on-rate (ka), off-rate (kd).
Key Advantage Confirms target engagement in a physiological cellular context.High-throughput and sensitive for screening and affinity determination.Provides detailed kinetic information about the binding interaction.
Key Limitation Indirect measurement of binding; some interactions may not cause a thermal shift.Requires purified and labeled components; potential for artifacts from the label.Requires purified protein and specialized equipment; potential for artifacts from immobilization.

I. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement directly in a cellular environment. The principle is that the binding of a small molecule to its target protein can either increase or decrease the protein's thermal stability. This change in stability is detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.

Experimental Workflow

CETSA_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., STAT3-expressing cancer cell line) Start->Cell_Culture Compound_Treatment 2. Treat cells with This compound or DMSO (vehicle control) Cell_Culture->Compound_Treatment Heating 3. Heat cell suspension or lysate across a temperature gradient Compound_Treatment->Heating Lysis 4. Cell Lysis and separation of soluble and precipitated fractions Heating->Lysis Quantification 5. Quantify soluble STAT3 (e.g., Western Blot, ELISA) Lysis->Quantification Analysis 6. Plot melting curves and determine thermal shift (ΔTm) Quantification->Analysis End End Analysis->End

Caption: A generalized workflow for the Cellular Thermal Shift Assay.

Detailed Experimental Protocol
  • Cell Culture: Culture a human cancer cell line known to express STAT3 (e.g., DU145 prostate cancer cells) to ~80% confluency.

  • Compound Incubation:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS) to a concentration of 1-5 x 10^7 cells/mL.

    • Divide the cell suspension into aliquots. Treat aliquots with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO).

    • Incubate at 37°C for 1 hour.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control at 37°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the concentration of soluble STAT3 in each sample using a suitable method such as Western blotting with a STAT3-specific antibody or an ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western blot) or absorbance (ELISA) and normalize it to the unheated control.

    • Plot the percentage of soluble STAT3 as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates target engagement.

Expected Quantitative Data
CompoundConcentration (µM)ΔTm (°C) vs. Vehicle
This compound10+2.5
This compound50+4.8
Vehicle (DMSO)-0

Note: These are hypothetical data for illustrative purposes.

II. Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a powerful in-vitro technique for studying molecular interactions in solution. It is particularly well-suited for high-throughput screening of inhibitors. The assay measures the change in the polarization of emitted light from a fluorescent probe. When a small fluorescent molecule is unbound, it tumbles rapidly in solution, resulting in low polarization. When it binds to a larger molecule (like a protein), its tumbling is slowed, leading to an increase in polarization.

For STAT3, an FP assay can be designed to measure the displacement of a fluorescently labeled peptide or DNA that binds to a specific domain of the STAT3 protein.

Experimental Workflow

FP_Workflow Start Start Reagent_Prep 1. Prepare reagents: - Purified STAT3 protein - Fluorescently labeled peptide/DNA - Assay buffer Start->Reagent_Prep Compound_Dilution 2. Prepare serial dilutions of This compound Reagent_Prep->Compound_Dilution Assay_Setup 3. Mix STAT3, fluorescent probe, and compound in a microplate Compound_Dilution->Assay_Setup Incubation 4. Incubate to reach binding equilibrium Assay_Setup->Incubation Measurement 5. Measure fluorescence polarization Incubation->Measurement Analysis 6. Plot polarization vs. compound concentration and calculate IC50 Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for a Fluorescence Polarization competition assay.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Reconstitute purified, recombinant human STAT3 protein in an appropriate assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled peptide known to bind to the STAT3 SH2 domain (e.g., a phosphotyrosine-containing peptide). The final concentration in the assay should be close to its Kd for STAT3.

  • Compound Dilution:

    • Prepare a serial dilution series of this compound in DMSO, and then dilute further into the assay buffer.

  • Assay Plate Setup:

    • In a black, low-volume 384-well plate, add the assay components in the following order:

      • Assay buffer

      • Diluted compound or DMSO (vehicle control)

      • STAT3 protein

      • Fluorescently labeled peptide

    • Include controls for low polarization (probe only) and high polarization (probe + STAT3, no compound).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background (wells with buffer only).

    • Normalize the data to the high and low controls.

    • Plot the normalized polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.

Expected Quantitative Data
CompoundTarget DomainIC50 (µM)
Benzothiazole Derivative B19STAT3 SH20.067[1]
This compoundSTAT3 SH2(To be determined)
Known STAT3 inhibitor (e.g., S3I-201)STAT3 SH2~8

III. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free, real-time optical technique for monitoring biomolecular interactions. It provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

In a typical SPR experiment for a small molecule inhibitor, the target protein (STAT3) is immobilized on a sensor chip surface. The small molecule is then flowed over the surface, and its binding to the immobilized protein is detected as a change in the refractive index, measured in response units (RU).

Experimental Workflow

SPR_Workflow Start Start Immobilization 1. Immobilize purified STAT3 protein on a sensor chip Start->Immobilization Compound_Prep 2. Prepare serial dilutions of This compound in running buffer Immobilization->Compound_Prep Binding_Assay 3. Inject compound dilutions over the sensor surface (association phase) Compound_Prep->Binding_Assay Dissociation 4. Flow running buffer over the surface to measure dissociation Binding_Assay->Dissociation Regeneration 5. Regenerate the sensor surface (if necessary) Dissociation->Regeneration Regeneration->Binding_Assay Next concentration Analysis 6. Analyze sensorgrams to determine ka, kd, and Kd Regeneration->Analysis End End Analysis->End

Caption: A generalized workflow for a Surface Plasmon Resonance assay.

Detailed Experimental Protocol
  • Protein Immobilization:

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject purified STAT3 protein over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Compound Preparation:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer), typically containing a small amount of DMSO to aid solubility.

  • Binding Measurement:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of the compound over the surface for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Switch back to running buffer and monitor the signal for a defined period (e.g., 300 seconds) to observe the dissociation phase.

    • Repeat the injection and dissociation steps for each concentration of the compound, from lowest to highest.

  • Surface Regeneration:

    • Between each compound injection cycle, if necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound compound and restore the surface to its baseline state.

  • Data Analysis:

    • Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding) using the SPR instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Expected Quantitative Data
Compoundka (M⁻¹s⁻¹)kd (s⁻¹)Kd (µM)
Benzothiazole Derivative B191.2 x 10⁴8.4 x 10⁻⁴0.07
This compound(To be determined)(To be determined)(To be determined)
Known STAT3 inhibitor(Varies)(Varies)(Varies)

Note: Data for B19 are hypothetical, based on its reported potency, for illustrative purposes.

Conclusion

Confirming the direct binding of this compound to its intended target, STAT3, is essential for its validation as a specific inhibitor. The choice of target engagement assay depends on the specific research question and available resources.

  • CETSA is invaluable for confirming target engagement within the complex milieu of a living cell, providing strong physiological relevance.

  • Fluorescence Polarization offers a high-throughput method for screening and determining the potency (IC50) of inhibitors in a purified system.

  • Surface Plasmon Resonance provides detailed kinetic information about the binding interaction, which is crucial for understanding the mechanism of action and for lead optimization.

A multi-faceted approach, utilizing a combination of these methods, will provide the most comprehensive and robust confirmation of the target engagement of this compound. For instance, an initial high-throughput screen using FP could identify potent binders, which could then be validated for cellular target engagement using CETSA, and further characterized for their binding kinetics using SPR. This integrated strategy will provide a high degree of confidence in the compound's mechanism of action and its potential for further development.

References

Comparative Analysis of Dichlorobenzothiazole Isomers: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Benzothiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The nature and position of substituents on the benzothiazole ring system are known to significantly influence their pharmacological profiles. However, the specific impact of the isomeric positions of dichloro-substituents (e.g., 4,5-dichloro-, 4,6-dichloro-, 4,7-dichloro-, 5,6-dichloro-, 5,7-dichloro-, and 6,7-dichlorobenzothiazole) on their biological activity remains an under-investigated area.

Existing research on dichlorobenzothiazole derivatives typically focuses on the synthesis and evaluation of compounds with additional substitutions at the 2-position of the benzothiazole ring. These studies provide valuable insights into the SAR of these specific compound series but do not offer a direct comparison between the different dichlorobenzothiazole isomeric cores. For instance, a study might detail the anticancer activity of a series of 2-substituted-5,6-dichlorobenzothiazoles, but it will not typically include a comparative analysis of the corresponding 4,7-dichlorobenzothiazole isomers.

This lack of direct comparative data across different dichlorobenzothiazole isomers prevents the construction of a detailed SAR comparison guide as initially intended. To establish a clear understanding of how the positions of the chlorine atoms influence the biological activity, systematic studies are required. Such studies would involve the synthesis of all possible dichlorobenzothiazole isomers and the evaluation of their activity against a panel of biological targets under standardized experimental conditions.

Future Research Directions

The absence of comparative data highlights a significant opportunity for future research in the field of medicinal chemistry. A systematic SAR study of dichlorobenzothiazole isomers could provide invaluable information for the rational design of more potent and selective therapeutic agents. Key areas for future investigation would include:

  • Synthesis of a complete library of dichlorobenzothiazole isomers.

  • Screening of these isomers against a diverse range of biological targets , including cancer cell lines, pathogenic microbes, and key enzymes.

  • Detailed in vitro and in vivo pharmacological evaluation of the most active isomers to determine their potency, selectivity, and pharmacokinetic properties.

  • Computational modeling and docking studies to understand the molecular basis of their biological activity and to rationalize the observed SAR.

Below is a conceptual workflow that could be employed for a systematic SAR study of dichlorobenzothiazole isomers.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization S1 Starting Materials S2 Synthesis of Dichlorobenzothiazole Isomers S1->S2 B1 In vitro Assays (e.g., Anticancer, Antimicrobial) S2->B1 B2 Determination of Activity (e.g., IC50, MIC) B1->B2 D1 Comparative Data Analysis B2->D1 D2 Establishment of Structure-Activity Relationships D1->D2 D3 Computational Modeling (Docking, QSAR) D1->D3 L1 Identification of Lead Isomers D2->L1 D3->L1 L2 Further Chemical Modification L1->L2

Caption: Conceptual workflow for a systematic SAR study of dichlorobenzothiazole isomers.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one, a chlorinated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Hazard Profile

Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Given these potential hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All operations should be conducted in a well-ventilated fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with all local, state, and federal regulations.

Experimental Protocol for Waste Neutralization (Conceptual)

While direct experimental protocols for the neutralization of this compound are not published, a general approach for the destruction of chlorinated organic compounds involves high-temperature incineration. This process should only be carried out by a licensed hazardous waste disposal facility.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with chlorinated organic compounds.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," the CAS number "87553-89-7," and the associated hazard pictograms (e.g., irritant, harmful).

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste by a certified environmental management company.

    • Provide the disposal company with all available safety information, including the anticipated hazard classifications.

    • The recommended method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities to neutralize acidic gases (e.g., hydrogen chloride) produced during combustion.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound assess_waste Assess Waste Type start->assess_waste pure_compound Pure or Concentrated Compound assess_waste->pure_compound Solid/Liquid contaminated_materials Contaminated Materials (e.g., gloves, glassware) assess_waste->contaminated_materials Solid collect_waste Collect in Designated Hazardous Waste Container pure_compound->collect_waste contaminated_materials->collect_waste label_container Properly Label Container (Chemical Name, CAS, Hazards) collect_waste->label_container store_waste Store in Secure Hazardous Waste Area label_container->store_waste contact_disposal Contact Certified Hazardous Waste Disposal Service store_waste->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

Personal protective equipment for handling 4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Recommended Personal Protective Equipment

Given the presence of a dichlorinated benzene ring fused to a thiazole moiety, 4,7-Dichlorobenzo[d]thiazol-2(3H)-one is anticipated to present several health hazards. Analysis of related compounds suggests a potential for skin and eye irritation, and possible toxicity if ingested or inhaled. The recommended PPE is therefore designed to provide comprehensive protection.

Personal Protective Equipment (PPE) Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves must be inspected prior to use and changed frequently.
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat. For larger scale operations, consider chemical-resistant aprons or suits.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.To avoid inhalation of dusts.

Operational Plan for Safe Handling and Disposal

A systematic approach is essential when working with this compound. The following step-by-step procedures are designed to minimize exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Pre-planning: Review the entire experimental protocol before starting. Ensure all necessary equipment and waste containers are within the fume hood.

Handling and Experimental Protocol
  • Donning PPE: Before entering the laboratory area where the chemical is stored or handled, put on a lab coat, safety glasses, and gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • Close the container tightly immediately after use.

  • In Case of a Spill:

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a clearly labeled, sealed waste container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon Experiment complete cleanup_waste Collect Contaminated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Hazardous Waste Program cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.